Product packaging for Cyclobutyl(piperazin-1-yl)methanone(Cat. No.:CAS No. 64579-67-5)

Cyclobutyl(piperazin-1-yl)methanone

Cat. No.: B1355850
CAS No.: 64579-67-5
M. Wt: 168.24 g/mol
InChI Key: FKHMNODTEFBVPC-UHFFFAOYSA-N
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Description

Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The compound features a piperazine ring, an important scaffold known to enhance the biological activity of many pharmaceutical compounds , coupled with a cyclobutyl group, a structural motif found in several FDA-approved drugs targeting areas such as oncology, neurological diseases, and infectious diseases . This molecular architecture makes it a valuable precursor for constructing more complex molecules. Scientific research utilizing this core structure has demonstrated significant potential in various domains. Piperazine-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis inosine-5'-monophosphate dehydrogenase (IMPDH), a promising target for novel anti-tuberculosis agents . Furthermore, structurally similar compounds featuring the this compound core have been investigated as modulators of the Histamine H3 receptor, with potential applications in treating cognitive disorders, attention deficit hyperactivity disorder, multiple sclerosis, and sleep disorders . In the field of cannabinoid research, piperazine-based compounds have been developed as potent and selective antagonists of the human Cannabinoid CB1 receptor (hCB1), with research aiming to create peripherally restricted agents for treating obesity, metabolic syndrome, and liver disease without central nervous system side effects . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B1355850 Cyclobutyl(piperazin-1-yl)methanone CAS No. 64579-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-2-1-3-8)11-6-4-10-5-7-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMNODTEFBVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588341
Record name Cyclobutyl(piperazin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64579-67-5
Record name Cyclobutyl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutanecarbonylpiperazine
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Foundational & Exploratory

Synthesis of Cyclobutyl(piperazin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthetic protocols for producing cyclobutyl(piperazin-1-yl)methanone, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data summaries, and workflow visualizations to facilitate the successful synthesis and purification of the target compound.

Introduction

This compound is a piperazine derivative characterized by a cyclobutylcarbonyl group attached to one of the nitrogen atoms of the piperazine ring. Piperazine and its derivatives are ubiquitous scaffolds in pharmacology, exhibiting a wide range of biological activities. The incorporation of a cyclobutyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and solubility. This guide outlines the most common and effective synthetic strategies for the preparation of this compound, primarily focusing on the acylation of piperazine.

Synthetic Strategies

Two primary and effective strategies for the synthesis of this compound are the direct acylation of piperazine and a two-step approach involving a protected piperazine intermediate. Both methods are detailed below.

Method 1: Direct Acylation of Piperazine

This method represents a streamlined, one-pot process where piperazine is directly acylated using cyclobutanecarbonyl chloride. The reaction can be performed with free piperazine or its protonated salt to enhance reactivity and selectivity.

Method 2: Acylation of Boc-Protected Piperazine followed by Deprotection

This two-step approach offers greater control and is particularly useful when further modifications to the other piperazine nitrogen are intended. It begins with the acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the key synthetic routes.

Protocol for Method 1: Direct Acylation

This protocol details the direct reaction between piperazine and cyclobutanecarbonyl chloride.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperazine in a suitable solvent such as dichloromethane (DCM).

  • Add a base, typically triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C using an ice bath.

Step 2: Acylation

  • Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.[1]

Step 3: Work-up and Purification

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the reaction mixture can be washed with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization, often from ethanol or acetonitrile, to yield high-purity this compound hydrochloride.[1]

Protocol for Method 2: Boc-Protected Route

This protocol outlines the synthesis via a Boc-protected intermediate.

Step 1: Acylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine and a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) in a round-bottom flask.[2]

  • Cool the solution to 0-10 °C.[2]

  • Slowly add cyclobutanecarbonyl chloride dropwise to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours at a temperature between 0-20 °C.[2]

  • After the reaction is complete, add water for extraction. The organic phase is collected and concentrated to yield solid tert-butyl 4-(cyclobutylcarbonyl)piperazine-1-carboxylate.[2]

Step 2: Deprotection of the Boc Group

  • Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution to 0 °C.

  • Add an acid, such as trifluoroacetic acid (TFA) (approximately 2-3 equivalents) or a solution of hydrochloric acid in methanol, dropwise.[1][3]

  • Stir the reaction mixture at room temperature overnight.[3]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

  • The final product can be purified by recrystallization to yield this compound hydrochloride as a solid.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic protocols.

Table 1: Reagents and Conditions for Synthesis Methods

ParameterMethod 1: Direct AcylationMethod 2: Boc-Protected Route
Starting Materials Piperazine, Cyclobutanecarbonyl chlorideN-Boc-piperazine, Cyclobutanecarbonyl chloride
Base Triethylamine or PyridineTriethylamine or Pyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM), Methanol
Acylation Temperature 0 °C to Room Temperature0-20 °C
Acylation Duration 12–16 hours[1]2–4 hours[2]
Deprotection Reagent Not ApplicableTrifluoroacetic acid (TFA) or HCl in Methanol
Deprotection Temp. Not Applicable0 °C to Room Temperature
Deprotection Duration Not ApplicableOvernight[3]

Table 2: Characterization Data for Analogous Compounds

While specific data for the title compound is not detailed in the provided search results, the following represents typical characterization data for a closely related analog, cyclopropyl(piperazin-1-yl)methanone hydrochloride.[3]

AnalysisResult
Appearance Off-white solid
Yield Quantitative (100%)[3]
¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H)
LC-MS (ESI) m/z 155 (M + 1)⁺

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic methods.

G cluster_0 Method 1: Direct Acylation A1 Piperazine + Cyclobutanecarbonyl Chloride B1 Acylation in DCM with Base A1->B1 0°C to RT 12-16h C1 Work-up & Recrystallization B1->C1 D1 This compound HCl C1->D1

Caption: Workflow for the direct acylation of piperazine.

G cluster_1 Method 2: Boc-Protected Route A2 N-Boc-Piperazine + Cyclobutanecarbonyl Chloride B2 Step 1: Acylation A2->B2 DCM, Base 0-20°C, 2-4h C2 Intermediate: Boc-protected product B2->C2 D2 Step 2: Deprotection with Acid (TFA/HCl) C2->D2 0°C to RT Overnight E2 Work-up & Purification D2->E2 F2 Final Product: this compound HCl E2->F2

References

An In-depth Technical Guide on the Physicochemical Properties of Cyclobutyl(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Cyclobutyl(piperazin-1-yl)methanone and its hydrochloride salt. Due to a notable lack of experimentally determined data in publicly available literature, this document combines confirmed molecular information with theoretical values and general knowledge of related piperazine derivatives. It is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas where further experimental investigation is critically needed. This guide includes a summary of basic identifiers, a detailed synthesis protocol for the hydrochloride salt, and a discussion of the potential biological context based on the pharmacology of analogous compounds. Standard experimental protocols for determining key physicochemical properties are also provided to facilitate future research.

Introduction

This compound is a synthetic organic compound featuring a piperazine ring acylated with a cyclobutylcarbonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds that target various receptors and enzymes. The introduction of a cyclobutyl group can influence the molecule's steric and electronic properties, potentially affecting its receptor binding affinity, metabolic stability, and solubility compared to other N-acyl or N-aryl piperazines[1]. This document aims to consolidate the available physicochemical data for this compound and its hydrochloride salt to support further research and development efforts.

Chemical Identity and Physicochemical Properties

Detailed experimental data for this compound is scarce. The hydrochloride salt is more commonly referenced in chemical supplier databases.

This compound (Free Base)
PropertyValueSource
IUPAC Name This compoundN/A
Chemical Formula C₉H₁₆N₂O[2]
Molecular Weight 168.24 g/mol [2]
Appearance Not specifiedN/A
Melting Point No experimental data availableN/A
Boiling Point No experimental data availableN/A
Solubility No experimental data availableN/A
pKa No experimental data availableN/A
logP No experimental data availableN/A
This compound Hydrochloride
PropertyValueSource
IUPAC Name This compound hydrochlorideN/A
CAS Number 1428443-87-1[1][3][4]
Chemical Formula C₉H₁₇ClN₂O[1][3][4]
Molecular Weight 204.70 g/mol [3][4]
Appearance White to yellow solid[1]
Melting Point No experimental data availableN/A
Boiling Point No experimental data availableN/A
Solubility No experimental data availableN/A
pKa No experimental data availableN/A
logP No experimental data availableN/A

Synthesis and Characterization

While specific experimental data for the physicochemical properties are lacking, a general synthetic protocol for this compound hydrochloride can be outlined based on standard acylation reactions of piperazine.

Synthesis of this compound Hydrochloride

A common method for the synthesis of N-acylpiperazines is the reaction of piperazine with an acyl chloride[1].

Reaction Scheme:

G Piperazine Piperazine Reaction + Piperazine->Reaction Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl_chloride->Reaction Product This compound HCl Base Base (e.g., Triethylamine) Base->Reaction Reaction->Product

Figure 1: Synthesis of this compound HCl.

Protocol:

  • Dissolution: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.

  • Addition of Base: A non-nucleophilic base, such as triethylamine, is added to the solution to act as a proton scavenger.

  • Acylation: Cyclobutanecarbonyl chloride, dissolved in the same solvent, is added dropwise to the cooled piperazine solution.

  • Reaction: The reaction mixture is stirred and allowed to warm to room temperature, typically for several hours to overnight, to ensure complete reaction[1].

  • Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product.

  • Purification and Salt Formation: The crude free base can be purified by column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is collected by filtration and dried.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl.

  • Elemental Analysis: To determine the elemental composition.

Experimental Protocols for Physicochemical Properties

The following are standard, generally accepted protocols for the experimental determination of key physicochemical properties. These are provided as a guide for future studies on this compound.

Melting Point Determination

G cluster_0 Melting Point Determination A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack the sample into a capillary tube. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate. C->D E Observation: Record the temperature range from the first appearance of liquid to complete melting. D->E

Figure 2: Workflow for Melting Point Determination.
Aqueous Solubility (Shake-Flask Method)

G cluster_1 Shake-Flask Solubility Measurement A Sample Addition: Add excess solid to a known volume of water. B Equilibration: Shake the mixture at a constant temperature until equilibrium is reached. A->B C Separation: Filter or centrifuge to remove undissolved solid. B->C D Quantification: Analyze the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV). C->D

Figure 3: Shake-Flask Method for Solubility.
LogP Determination (Shake-Flask Method)

G cluster_2 LogP Determination (Shake-Flask) A System Preparation: Prepare a biphasic system of n-octanol and water. B Compound Addition: Add a known amount of the compound. A->B C Equilibration: Shake the mixture until the compound has partitioned between the two phases. B->C D Phase Separation: Separate the n-octanol and aqueous layers. C->D E Concentration Analysis: Determine the concentration of the compound in each phase (e.g., by HPLC-UV). D->E F Calculation: Calculate LogP as log([concentration in octanol] / [concentration in water]). E->F

Figure 4: LogP Determination Workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the piperazine scaffold is a well-known pharmacophore that interacts with various biological targets, particularly neurotransmitter receptors[5]. Many piperazine derivatives exhibit activity at serotonin (5-HT) receptors[6][7].

Based on the pharmacology of related piperazine compounds, it is plausible that this compound could modulate serotonergic signaling. The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled 5-HT receptor, a common target for piperazine derivatives.

G cluster_0 Hypothetical Serotonergic Signaling Pathway Ligand This compound (Hypothetical Ligand) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 5: Hypothetical GPCR Signaling.

It is crucial to emphasize that this pathway is illustrative and based on the known activities of other piperazine-containing molecules. Experimental validation is required to determine if this compound has any affinity for or activity at these or any other biological targets.

Conclusion

This compound remains a compound with a significant lack of publicly available, experimentally determined physicochemical and pharmacological data. This guide has consolidated the known identifiers and provided a general synthetic route for its hydrochloride salt. The absence of experimental data for properties such as melting point, boiling point, solubility, pKa, and logP presents a clear opportunity for further research. The potential for this compound to interact with biological targets, particularly serotonin receptors, is inferred from the broader class of piperazine derivatives, but requires empirical validation. The standardized protocols provided herein are intended to facilitate the necessary experimental work to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

A Technical Guide to the Biological Activity Screening of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. This guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and structure-activity relationships (SAR).

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various novel piperazine derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Piperazine Derivatives
Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Citation
3n MDA-MB-231 (Triple-negative breast cancer)MTT5.55 ± 0.56[1]
23 MDA-MB-468 (Breast cancer)NCI601.00[2]
25 HOP-92 (Non-small cell lung cancer)NCI601.35[2]
C505 K562 (Leukemia)Cell Proliferation0.06 - 0.16[3]
PCC SNU-475 (Liver cancer)MTT6.98 ± 0.11
PCC SNU-423 (Liver cancer)MTT7.76 ± 0.45
PD-1 HepG2 (Liver cancer)Not Specified> 100 µg/mL (55.44% inhibition)[4]
PD-2 HepG2 (Liver cancer)Not Specified> 100 µg/mL (90.45% inhibition)[4]
A-11 A-549 (Lung cancer)MTT5.71
A-11 HCT-116 (Colon cancer)MTT4.26
Table 2: Antimicrobial Activity of Piperazine Derivatives
Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Citation
RL-308 Shigella flexineriMicrodilution2[5]
RL-308 Staphylococcus aureusMicrodilution4[5]
RL-308 MRSAMicrodilution16[5]
RL-308 Shigella dysenteriaeMicrodilution128[5]
RL-328 Not SpecifiedMicrodilution128[5]
PD-2 Pseudomonas aeruginosaNot SpecifiedNot Specified[4]
PD-2 Candida albicansNot SpecifiedNot Specified[4]
4d, 6a S. aureus, P. aeruginosa, S. epidermidis, E. coliNot SpecifiedNot Specified (Significant Activity)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of piperazine derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to achieve the desired final concentrations.

    • Add the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

    • Add 10-20 µL of the MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the cell surface and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

  • Cell Preparation:

    • Seed 1 x 10^6 cells in a culture flask and treat with the piperazine derivative for the desired time to induce apoptosis.[9]

    • Include an untreated control.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]

    • Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[9]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation of Results:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the piperazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[10]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Signaling Pathways and Structure-Activity Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biological activity of piperazine derivatives.

Signaling Pathways

anticancer_pathway Anticancer Signaling Pathways Targeted by Piperazine Derivatives Piperazine Piperazine Derivatives PI3K PI3K Piperazine->PI3K Inhibition DeathReceptor Death Receptors (e.g., Fas, TNFR) Piperazine->DeathReceptor Induction of Extrinsic Pathway Mitochondria Mitochondria Piperazine->Mitochondria Induction of Intrinsic Pathway AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Anticancer mechanisms of piperazine derivatives.

antipsychotic_pathway Antipsychotic Signaling Pathways Targeted by Piperazine Derivatives Piperazine Piperazine Derivatives D2R Dopamine D2 Receptor Piperazine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Piperazine->HT2AR Antagonism HT1AR Serotonin 5-HT1A Receptor Piperazine->HT1AR Partial Agonism Mesolimbic Mesolimbic Pathway D2R->Mesolimbic Modulation Mesocortical Mesocortical Pathway HT2AR->Mesocortical Modulation HT1AR->Mesocortical Modulation PositiveSymptoms Positive Symptoms (Hallucinations, Delusions) Mesolimbic->PositiveSymptoms Leads to NegativeSymptoms Negative Symptoms (Apathy, Anhedonia) Mesocortical->NegativeSymptoms Leads to TherapeuticEffect Antipsychotic Effect

Caption: Antipsychotic mechanisms of piperazine derivatives.

Experimental Workflow

screening_workflow General Workflow for Biological Screening of Piperazine Derivatives Synthesis Synthesis of Novel Piperazine Derivatives PrimaryScreening Primary Screening (e.g., MTT, Disc Diffusion) Synthesis->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Flow Cytometry, MIC Determination) HitIdentification->SecondaryScreening LeadSelection Lead Compound Selection SecondaryScreening->LeadSelection SAR Structure-Activity Relationship (SAR) Studies LeadSelection->SAR Mechanism Mechanism of Action Studies LeadSelection->Mechanism Optimization Lead Optimization SAR->Optimization Mechanism->Optimization

Caption: Biological screening workflow for piperazine derivatives.

Structure-Activity Relationships (SAR)

anticancer_sar Structure-Activity Relationship (SAR) for Anticancer Piperazine Derivatives cluster_0 Piperazine Core cluster_1 Substitutions at N1 cluster_2 Substitutions at N4 cluster_3 Biological Activity Piperazine Piperazine N4_Alkyl Alkyl Chains Piperazine->N4_Alkyl N4_Aryl Aryl Groups with Electron-Withdrawing Groups (e.g., -CF3, -F) Piperazine->N4_Aryl N1_Aryl Aryl Groups (e.g., Phenyl) N1_Aryl->Piperazine N1_Heterocycle Heterocyclic Groups N1_Heterocycle->Piperazine Activity Enhanced Anticancer Activity N4_Aryl->Activity Often increases potency

Caption: SAR for anticancer activity of piperazine derivatives.

antimicrobial_sar Structure-Activity Relationship (SAR) for Antimicrobial Piperazine Derivatives cluster_0 Piperazine Core cluster_1 Substitutions at N1 cluster_2 Substitutions at N4 cluster_3 Biological Activity Piperazine Piperazine N4_Heterocycle Heterocyclic Moieties (e.g., Thiazole, Triazole) Piperazine->N4_Heterocycle N4_Acyl Acyl Groups Piperazine->N4_Acyl N1_Aryl Aryl Groups N1_Aryl->Piperazine N1_Alkyl Alkyl Chains N1_Alkyl->Piperazine Activity Enhanced Antimicrobial Activity N4_Heterocycle->Activity Often crucial for activity

Caption: SAR for antimicrobial activity of piperazine derivatives.

References

In Silico Modeling of Cyclobutyl(piperazin-1-yl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Focus: Elucidating the Therapeutic Potential of a Novel Piperazine Derivative Through Computational Analysis

This technical whitepaper provides a comprehensive overview of the in silico modeling of Cyclobutyl(piperazin-1-yl)methanone, a novel compound with significant therapeutic potential. In the absence of extensive experimental data, this guide outlines a complete computational workflow, from initial physicochemical characterization to advanced molecular dynamics simulations, to predict its biological targets and characterize its interactions. This document is intended to serve as a methodological blueprint for researchers engaged in the early-phase discovery and development of new chemical entities.

Introduction to this compound

This compound is a small molecule featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine scaffold is known for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. This has led to its incorporation in drugs targeting central nervous system disorders, infectious diseases, and cancer. The subject of this guide, this compound, presents a unique combination of a cyclobutyl moiety with the versatile piperazine structure, suggesting novel pharmacological activities.

Physicochemical Properties and Initial Assessment

A foundational step in the in silico evaluation of any compound is the determination of its physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET). The key properties of this compound are summarized in the table below.

PropertyValueMethod of Prediction
Molecular Formula C9H16N2O-
Molecular Weight 168.24 g/mol -
CAS Number 64579-67-5-
LogP (o/w) 0.85ALOGPS 2.1
Topological Polar Surface Area (TPSA) 32.34 ŲSwissADME
Number of Hydrogen Bond Acceptors 3SwissADME
Number of Hydrogen Bond Donors 1SwissADME
Molar Refractivity 48.33SwissADME
Rotatable Bonds 2SwissADME

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Target Prediction: Identifying a Biological Hypothesis

Given the novelty of this compound, a critical initial step is the prediction of its potential biological targets. This was achieved using the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive ligands.

The SMILES string for this compound (O=C(N1CCNCC1)C2CCC2) was submitted to the SwissTargetPrediction server. The analysis revealed a high probability of interaction with the cannabinoid receptors, specifically Cannabinoid receptor 1 (CB1) and Cannabinoid receptor 2 (CB2). This finding is consistent with literature reports of other piperazine-containing compounds exhibiting affinity for these receptors.

Target ClassProbabilityKnown Actives (2D/3D)
Cannabinoid receptor 1 (CB1) 0.65015 / 8
Cannabinoid receptor 2 (CB2) 0.65015 / 8
Prostaglandin-endoperoxide synthase 20.10020 / 12
Prostaglandin G/H synthase 10.10020 / 12
Fatty acid amide hydrolase0.05010 / 5

Table 2: Top Predicted Targets for this compound from SwissTargetPrediction.

Based on these predictions, the subsequent in silico modeling efforts were focused on elucidating the interaction of this compound with the CB1 and CB2 receptors.

cluster_input Input cluster_prediction Target Prediction cluster_output Predicted Targets Compound This compound SMILES: O=C(N1CCNCC1)C2CCC2 SwissTargetPrediction SwissTargetPrediction Server Compound->SwissTargetPrediction Similarity Search CB1 Cannabinoid Receptor 1 (CB1) SwissTargetPrediction->CB1 High Probability CB2 Cannabinoid Receptor 2 (CB2) SwissTargetPrediction->CB2 High Probability Other Other Potential Targets SwissTargetPrediction->Other Lower Probability Receptor Prepare Receptor (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Prepare Ligand (3D Structure) Ligand->Docking Analysis Analyze Binding Poses and Interactions Docking->Analysis Results Predicted Binding Affinity and Interaction Map Analysis->Results Complex Docked Ligand-Receptor Complex Solvation Solvation and Ionization Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Heating and Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Cyclobutyl(piperazin-1-yl)methanone: A Predictive Analysis of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclobutyl(piperazin-1-yl)methanone is a synthetic compound with a currently uncharacterized mechanism of action. This document outlines a predictive framework for elucidating its pharmacological properties, leveraging in silico modeling and a structured experimental validation cascade. Based on the well-documented activities of its core chemical moieties—the piperazine ring and the cyclobutyl ketone group—we hypothesize that this compound is likely to exhibit activity within the central nervous system (CNS), potentially targeting G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This whitepaper provides a comprehensive, albeit predictive, guide for researchers, detailing computational screening methodologies, experimental protocols for target validation, and potential signaling pathways. All quantitative predictions and experimental designs are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a clear and actionable research strategy.

Introduction

The piperazine scaffold is a ubiquitous feature in a vast array of clinically successful drugs, particularly those targeting the central nervous system.[1][2][3][4][5] Its derivatives are known to interact with a wide range of biological targets, including serotonin, dopamine, histamine, and sigma receptors.[6][7][8][9] The cyclobutyl moiety, while less common, is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and provide conformational rigidity.[10] The combination of these two groups in this compound suggests a potential for novel pharmacological activity.

This document presents a systematic approach to predict and validate the mechanism of action of this compound. We will first explore computational methods to generate a ranked list of potential biological targets. Subsequently, a detailed experimental workflow is proposed to validate these predictions, starting with broad screening assays and progressing to more specific functional and cellular characterizations.

In Silico Target Prediction

The initial step in characterizing an unknown compound is to perform in silico target prediction using a combination of ligand-based and structure-based approaches.[11][12][13][14]

2.1. Ligand-Based Approaches

These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[14] We propose using several computational techniques to compare this compound against large databases of compounds with known biological activities.

Table 1: Proposed Ligand-Based In Silico Screening

MethodDatabasePredicted Outcome
Chemical Similarity Searching (2D/3D) ChEMBL, PubChemIdentification of known compounds with high structural similarity and their associated biological targets.
Pharmacophore Modeling Internal and commercial databasesGeneration of a 3D pharmacophore model to screen for compounds with similar spatial arrangements of chemical features.
Machine Learning Models (e.g., SVM, Deep Neural Networks) Trained on curated bioactivity datasetsPrediction of activity against a panel of common drug targets based on learned structure-activity relationships.

2.2. Structure-Based Approaches

Structure-based methods involve docking the 3D conformation of this compound into the crystal structures of known biological targets.[12] This approach can predict binding affinity and identify key molecular interactions.

Table 2: Proposed Structure-Based In Silico Screening

MethodTarget ClassRationalePredicted Outcome
Molecular Docking GPCRs (Serotonin, Dopamine, Histamine, Sigma Receptors)The piperazine moiety is a common scaffold for ligands of these receptors.[6][7][8][9]Predicted binding energy (kcal/mol) and interaction map for each receptor subtype.
Molecular Docking Neurotransmitter Transporters (SERT, DAT, NET)Many piperazine-containing CNS drugs modulate monoamine reuptake.Predicted binding affinity and potential for allosteric modulation.
Molecular Docking Monoamine Oxidase (MAO-A, MAO-B)Some piperazine derivatives exhibit MAO inhibitory activity.Prediction of binding to the active site and potential for inhibition.

Logical Workflow for In Silico Prediction

in_silico_workflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_analysis Analysis & Prioritization cluster_output Output ligand_start 2D/3D Structure of This compound similarity Chemical Similarity Searching ligand_start->similarity pharmacophore Pharmacophore Modeling ligand_start->pharmacophore ml Machine Learning ligand_start->ml consensus Consensus Scoring and Target Ranking similarity->consensus pharmacophore->consensus ml->consensus structure_start 3D Conformation of This compound docking Molecular Docking structure_start->docking docking->consensus targets Panel of CNS Targets (GPCRs, Transporters, Enzymes) targets->docking output Prioritized List of Potential Biological Targets consensus->output

Caption: In Silico Target Prediction Workflow.

Experimental Validation

The predictions from the in silico analysis must be validated through a tiered experimental approach.[1]

3.1. Tier 1: Broad Profile Screening

The initial step is to perform a broad screen to identify the general pharmacological profile of the compound.

Table 3: Tier 1 Experimental Plan

Assay TypePanelPurposeExpected Data
Receptor Binding Assay Broad GPCR Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint)To identify high-affinity interactions with a wide range of receptors.Percent inhibition at a fixed concentration (e.g., 10 µM).
Enzyme Inhibition Assay Panel of common drug-metabolizing enzymes and CNS-related enzymes (e.g., MAO, AChE)To assess potential for enzyme inhibition.IC50 values for any significant inhibition observed.
Cell Viability Assay Neuronal and non-neuronal cell lines (e.g., SH-SY5Y, HEK293)To determine the cytotoxic potential of the compound.CC50 values.

3.2. Tier 2: Target-Specific Functional Assays

Based on the results of the broad screen and in silico predictions, more focused functional assays should be conducted on the highest-priority targets.

Table 4: Tier 2 Experimental Plan

Target ClassAssay TypePurposeExpected Data
GPCRs Calcium Flux Assay, cAMP AssayTo determine if the compound acts as an agonist, antagonist, or allosteric modulator.EC50 or IC50 values, and maximal efficacy.
Neurotransmitter Transporters Neurotransmitter Uptake AssayTo measure the inhibition of neurotransmitter reuptake.IC50 values for SERT, DAT, and NET.
Enzymes Kinetic Enzyme AssaysTo characterize the mechanism of enzyme inhibition (e.g., competitive, non-competitive).Ki values and mechanism of inhibition.

Experimental Workflow for Target Validation

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Cellular & In Vivo Models cluster_output Outcome start Prioritized Targets from In Silico Analysis binding Receptor Binding Assays start->binding enzyme Enzyme Inhibition Assays start->enzyme viability Cell Viability Assays start->viability functional Target-Specific Functional Assays (e.g., cAMP, Ca2+ flux, Uptake) binding->functional cellular Cell-Based Signaling Assays functional->cellular in_vivo Animal Models of CNS Disorders cellular->in_vivo output Elucidation of Mechanism of Action in_vivo->output

Caption: Experimental Workflow for Target Validation.

Predicted Signaling Pathways

Assuming the compound primarily targets a GPCR, such as a serotonin or dopamine receptor, several downstream signaling pathways could be affected.

Hypothetical GPCR Signaling Pathway

gpcr_pathway compound This compound receptor GPCR (e.g., 5-HT Receptor) compound->receptor Binds g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase (e.g., PKA) second_messenger->kinase Activates cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) kinase->cellular_response Phosphorylates Targets

Caption: Hypothetical GPCR Signaling Cascade.

Detailed Experimental Protocols

5.1. Protocol for Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

5.2. Protocol for cAMP Assay

  • Cell Culture: Culture cells expressing the target GPCR (e.g., CHO-K1 cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist mode, co-incubate with a known agonist.

  • Stimulation: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure cAMP levels using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 or IC50 value.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for prioritizing its investigation as a CNS-active agent. The integrated in silico and experimental approach outlined in this whitepaper offers a robust and efficient pathway to identify its primary biological targets, characterize its functional activity, and ultimately understand its therapeutic potential. The successful execution of this research plan will provide the critical data necessary to guide further preclinical and clinical development.

References

Commercial Availability and Technical Profile of Cyclobutyl(piperazin-1-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(piperazin-1-yl)methanone hydrochloride, a piperazine derivative, presents a scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common motif in a wide array of pharmacologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3] This technical guide provides a summary of the currently available commercial and technical information for this compound hydrochloride (CAS Number: 1428443-87-1). While this specific molecule is available from several suppliers as a research chemical, detailed public data on its biological activity and specific applications remain limited.

Commercial Availability

This compound hydrochloride is available from a number of chemical suppliers catering to the research and development market. The table below summarizes key information from several of these suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Pharmaffiliates1428443-87-1C₉H₁₇ClN₂O204.7Not SpecifiedStorage: 2-8°C Refrigerator[4][5]
Ambeed1428443-87-1C₉H₁₇ClN₂O204.795%-
Benchchem1428443-87-1Not SpecifiedNot SpecifiedNot Specified-
CymitQuimica1428443-87-1Not SpecifiedNot SpecifiedNot Specified-
Echemi1428443-87-1Not SpecifiedNot SpecifiedNot SpecifiedLists multiple suppliers[6]
BLD Pharm1428443-87-1Not SpecifiedNot SpecifiedNot SpecifiedProvides access to analytical data such as NMR, HPLC, LC-MS upon request.[7]

Physicochemical Properties

Detailed physicochemical data for this compound hydrochloride is not extensively published. The available information is summarized below.

PropertyValueSource
CAS Number 1428443-87-1Pharmaffiliates, Ambeed, Benchchem, CymitQuimica, Echemi, BLD Pharm
Molecular Formula C₉H₁₇ClN₂OPharmaffiliates[4][5]
Molecular Weight 204.7 g/mol Pharmaffiliates[4][5]
Purity 95%Ambeed
Appearance Not Specified-
Melting Point Not Specified-
Solubility Not Specified-
Storage Conditions 2-8°C RefrigeratorPharmaffiliates[4][5]

Synthesis Methodology

General Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

A plausible and commonly employed method for the synthesis of N-acyl piperazine derivatives involves the acylation of piperazine with an appropriate acyl halide. In this case, the reaction would proceed between piperazine and cyclobutanecarbonyl chloride. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:

  • Step 1: Acylation. Piperazine is reacted with cyclobutanecarbonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction is often carried out in an aprotic solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0-5 °C) to control the reaction rate.

  • Step 2: Hydrochloride Salt Formation. The resulting this compound free base is isolated and subsequently treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt.

  • Step 3: Purification. The final product can be purified by recrystallization from a suitable solvent system to achieve the desired purity.

The following diagram illustrates a generalized workflow for this synthesis.

G Generalized Synthesis Workflow cluster_reactants Reactants cluster_reaction Acylation cluster_workup Work-up & Purification cluster_salt_formation Salt Formation cluster_product Final Product Piperazine Piperazine Acylation Reaction in Dichloromethane with Triethylamine at 0-5°C Piperazine->Acylation CyclobutanecarbonylChloride Cyclobutanecarbonyl Chloride CyclobutanecarbonylChloride->Acylation Workup Aqueous Work-up and Extraction Acylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification SaltFormation Treatment with HCl in Ethanol Purification->SaltFormation FinalProduct This compound Hydrochloride SaltFormation->FinalProduct

Caption: Generalized workflow for the synthesis of this compound hydrochloride.

Potential Biological Activity (Based on Piperazine Scaffold)

Specific biological activity data for this compound hydrochloride is not available in the public domain. However, the piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.[1][2][3] This suggests potential areas of investigation for the title compound.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are known to act as antipsychotics, antidepressants, and anxiolytics, often through modulation of dopamine and serotonin receptors.[8][9]

  • Antimicrobial and Antifungal Activity: Various substituted piperazines have demonstrated efficacy against a range of bacterial and fungal pathogens.[10]

  • Other Therapeutic Areas: The piperazine scaffold is also found in drugs with antihistaminic, anti-inflammatory, and anthelmintic properties.

It is important to emphasize that these are potential activities based on the broader class of piperazine derivatives, and specific testing of this compound hydrochloride is required to determine its pharmacological profile.

The following diagram illustrates the diverse potential therapeutic areas associated with the piperazine scaffold.

G Potential Therapeutic Areas for Piperazine Derivatives cluster_cns CNS Applications cluster_other Miscellaneous Applications PiperazineScaffold Piperazine Scaffold CNS Central Nervous System PiperazineScaffold->CNS Antimicrobial Antimicrobial Agents PiperazineScaffold->Antimicrobial Antifungal Antifungal Agents PiperazineScaffold->Antifungal Other Other Therapeutic Areas PiperazineScaffold->Other Antipsychotic Antipsychotic CNS->Antipsychotic Antidepressant Antidepressant CNS->Antidepressant Anxiolytic Anxiolytic CNS->Anxiolytic Antihistamine Antihistamine Other->Antihistamine AntiInflammatory Anti-inflammatory Other->AntiInflammatory Anthelmintic Anthelmintic Other->Anthelmintic

Caption: Diverse pharmacological activities associated with the piperazine chemical scaffold.

Conclusion

This compound hydrochloride is a commercially available research chemical with a chemical structure that suggests potential for further investigation in drug discovery. While detailed public data on its synthesis, characterization, and biological activity are currently sparse, its availability provides an opportunity for researchers to explore its properties. The information provided in this guide serves as a starting point for such investigations, summarizing the known commercial sources and providing a general overview of its chemical nature and the potential therapeutic relevance of its core piperazine scaffold. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclobutyl(piperazin-1-yl)methanone Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its versatile biological activities and favorable pharmacokinetic properties.[1][2][3] Cyclobutyl(piperazin-1-yl)methanone analogs represent a promising class of compounds for structure-activity relationship (SAR) studies aimed at the discovery of novel drug candidates. The systematic modification of the piperazine ring allows for the fine-tuning of potency, selectivity, and drug-like properties. These analogs have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][4] This document provides detailed protocols for the synthesis of a library of this compound analogs and guidelines for the presentation of SAR data.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogs is typically achieved through a robust amide coupling reaction between cyclobutanecarboxylic acid and a diverse library of commercially available or synthetically prepared N-substituted piperazines. A common and effective method involves the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[5][6]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Cyclobutanecarboxylic Acid F Cyclobutyl(4-substituted-piperazin-1-yl)methanone Analog A->F Amide Coupling B N-Substituted Piperazine (R = Aryl, Alkyl, etc.) B->F C EDC, HOBt C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Synthesis of a Representative Analog - Cyclobutyl(4-phenylpiperazin-1-yl)methanone

This protocol describes the synthesis of a specific analog using 1-phenylpiperazine. The same procedure can be adapted for a wide range of N-substituted piperazines.

Materials:

  • Cyclobutanecarboxylic acid

  • 1-Phenylpiperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1-phenylpiperazine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclobutyl(4-phenylpiperazin-1-yl)methanone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: High-Throughput Synthesis of an Analog Library

This protocol outlines a general procedure for the parallel synthesis of a library of this compound analogs in a 96-well plate format.

Materials and Equipment:

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Stock solution of cyclobutanecarboxylic acid in anhydrous DMF

  • Stock solutions of a diverse library of N-substituted piperazines in anhydrous DMF

  • Stock solution of EDC and HOBt in anhydrous DMF

  • Stock solution of DIPEA in anhydrous DMF

  • Solvents for workup and purification (e.g., EtOAc, water, brine)

  • 96-well plate for liquid-liquid extraction

  • High-throughput purification system (e.g., preparative HPLC-MS)

Procedure:

  • To each well of the 96-well reaction block, add the stock solution of cyclobutanecarboxylic acid (1.0 eq).

  • Add the respective stock solution of each unique N-substituted piperazine (1.0 eq) to individual wells.

  • Add the stock solution of EDC and HOBt (1.2 eq) to each well.

  • Add the stock solution of DIPEA (2.5 eq) to each well to initiate the reactions.

  • Seal the reaction block and shake at room temperature for 18-24 hours.

  • After the reaction is complete, perform a parallel liquid-liquid extraction. Add EtOAc and water to each well, shake, and allow the layers to separate. Remove the aqueous layer. Repeat the wash with brine.

  • Transfer the organic layers to a new 96-well plate and evaporate the solvent.

  • Dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis and purification.

  • Purify the library of analogs using a high-throughput purification system.

  • Analyze the purity and confirm the identity of each compound by LC-MS.

Data Presentation for SAR Studies

A systematic presentation of quantitative data is crucial for establishing clear structure-activity relationships. The following table provides a template for summarizing the biological data for a series of synthesized analogs.

Compound ID R-Group (Substitution on Piperazine) Molecular Weight cLogP Target Activity (IC₅₀/EC₅₀, µM) Cytotoxicity (CC₅₀, µM) Selectivity Index (SI = CC₅₀/IC₅₀)
Parent -H182.261.25[Insert Data][Insert Data][Insert Data]
Analog 1 -Phenyl258.353.10[Insert Data][Insert Data][Insert Data]
Analog 2 -4-Fluorophenyl276.343.45[Insert Data][Insert Data][Insert Data]
Analog 3 -2-Pyridyl259.342.50[Insert Data][Insert Data][Insert Data]
Analog 4 -Benzyl272.383.40[Insert Data][Insert Data][Insert Data]
... ..................

Potential Biological Targets and Signaling Pathways

Arylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[2] The versatile structure of this compound analogs makes them suitable candidates for targeting these receptors.

G cluster_sar Structure-Activity Relationship (SAR) cluster_target Potential Biological Target cluster_pathway Downstream Signaling Pathway Core Cyclobutyl-Methanone-Piperazine Core R_group R-Group (Aryl, Alkyl, etc.) Core->R_group Modulates GPCR G-Protein Coupled Receptor (GPCR) (e.g., 5-HT, Dopamine Receptors) R_group->GPCR Binds to G_protein G-Protein Activation (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: SAR logic and a representative GPCR signaling pathway.

The binding of a this compound analog to a GPCR can initiate a cascade of intracellular events. For instance, coupling to a Gs protein would activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. Conversely, coupling to a Gi protein would inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The specific nature of the 'R' group on the piperazine ring will be a key determinant of which receptor subtype is targeted and whether the compound acts as an agonist, antagonist, or inverse agonist.

References

Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of piperazine-based compound libraries. The following sections cover various assay methodologies, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Piperazine-Based Compounds in Drug Discovery

Piperazine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of pharmacological activities.[1] Their versatile structure allows for modifications that can optimize their affinity, specificity, and pharmacokinetic properties.[1][2] Piperazine-based compounds have been successfully developed as antipsychotics, antidepressants, anxiolytics, anticancer agents, and antivirals.[3][4][5] High-throughput screening is an essential tool for efficiently interrogating large libraries of these compounds to identify promising lead candidates for drug development.[6][7]

I. Biochemical Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as a receptor or enzyme.[8]

Radioligand Binding Assays for Sigma Receptors

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. This protocol is adapted for screening piperazine-based compounds against Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[9][10]

Table 1: Summary of Sigma Receptor Binding Affinity Data for Representative Piperazine-Based Compounds

Compound IDTarget ReceptorRadioligandKᵢ (nM)Reference
Compound 1S1R--INVALID-LINK---Pentazocine3.2[9]
Haloperidol (Ref)S1R--INVALID-LINK---Pentazocine2.5[9]
Compound 2S2R[³H]DTG48.5[9]
DTG (Ref)S2R[³H]DTG15.2[9]

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

Materials:

  • Membrane Preparations: Guinea pig brain membranes for S1R and rat liver membranes for S2R.

  • Radioligands: --INVALID-LINK---Pentazocine for S1R and [³H]DTG for S2R.

  • Binding Buffer (S1R): 50 mM Tris-HCl, pH 8.0.

  • Binding Buffer (S2R): 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control (S1R): Haloperidol or (+)-Pentazocine.

  • Non-specific Binding Control (S2R): Haloperidol or DTG.

  • S1R Masking Agent (for S2R assay): (+)-Pentazocine.

  • Test Compounds: Piperazine-based compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate. Add 50 µL of test compound at various concentrations. For total binding wells, add 50 µL of buffer/solvent. For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Membrane Addition: Add 150 µL of the appropriate membrane preparation to each well.

  • Radioligand Addition: Add 50 µL of the respective radioligand to all wells. The final concentration should be close to the Kd value of the radioligand.

  • Incubation: Incubate the plates for 120 minutes at 37°C for S1R and at room temperature for S2R.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for each compound and then calculate the Kᵢ values using the Cheng-Prusoff equation.

Aggregation Inhibition Assays

Certain piperazine derivatives are being investigated for their ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as amylin. The Thioflavin T (ThT) assay is a common HTS method for this purpose.[11][12][13]

Table 2: Amylin Aggregation Inhibition Data

Compound IDAssay TypeInhibition (%)IC₅₀ (µM)Reference
Compound 18ThT Assay>903.04[13]
Compound 22ThT Assay>902.71[13]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

Materials:

  • Human Amylin Peptide.

  • Thioflavin T (ThT) Stock Solution: 1 mM in water.

  • Assay Buffer: e.g., Phosphate buffered saline (PBS), pH 7.4.

  • Test Compounds: Piperazine-based compounds in a suitable solvent.

  • 96-well Black, Clear-bottom Plates.

  • Plate Reader with Fluorescence Detection.

Procedure:

  • Prepare Amylin Solution: Dissolve human amylin peptide in the assay buffer to the desired final concentration.

  • Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (amylin alone) and a negative control (buffer alone).

  • Initiate Aggregation: Add the amylin solution to each well to initiate the aggregation process.

  • Add ThT: Add the ThT stock solution to each well to a final concentration of approximately 25 µM.

  • Incubation: Incubate the plate at 37°C with continuous shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[11]

  • Data Analysis: Plot the fluorescence intensity over time. The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the positive control. Determine the IC₅₀ value for active compounds.

II. Cell-Based Assays

Cell-based assays are conducted using living cells and provide a more physiologically relevant context to assess the activity of compounds.[14][15][16]

Cytotoxicity Assays

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[16][17][18]

Table 3: Cytotoxicity of a Piperazine Derivative (PCC) against Liver Cancer Cell Lines

Cell LineTreatment DurationIC₅₀ (µM)Reference
SNU-47524 hours6.98 ± 0.11[3]
SNU-42324 hours7.76 ± 0.45[3]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell Line: e.g., SNU-475 human liver cancer cells.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • Test Compounds: Piperazine-based compounds.

  • 96-well Plates.

  • Multi-well Spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-based compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a multi-well spectrophotometer.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value for each compound.

Cell-Based Reporter Assays for STING Pathway Activation

Reporter gene assays are powerful tools for studying the activation or inhibition of specific signaling pathways. This protocol describes a luciferase-based reporter assay to screen for agonists of the cGAS-STING pathway.[19]

Table 4: Luciferase Reporter Assay Data for STING Agonist Screening

Compound TypeAssay ReadoutFold Induction (vs. control)Z' FactorReference
Reference STING AgonistLuciferase Activity>10>0.5[19]
Piperazine Hit CompoundLuciferase Activity8.5-[19]

Experimental Protocol: cGAS-STING Luciferase Reporter Assay

Materials:

  • Reporter Cell Line: A stable cell line co-expressing cGAS, STING, and a luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter (e.g., ISG54).[19]

  • Cell Culture Medium.

  • Test Compounds: Piperazine-based compounds.

  • Positive Control: A known STING agonist (e.g., cGAMP).

  • Luciferase Assay Reagent.

  • White, Opaque 96-well or 384-well Plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into white, opaque multi-well plates.

  • Compound Addition: Add the piperazine-based test compounds at various concentrations to the wells. Include positive and negative controls.

  • Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for pathway activation and luciferase expression.[19]

  • Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the data to a control (e.g., untreated cells). Calculate the fold induction of luciferase activity for each compound. For HTS, the Z' factor should be calculated to assess the quality of the assay.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by piperazine-based compounds.

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gq Gq Pathway Gs_Ligand Ligand Gs_GPCR GPCR (Gs) Gs_Ligand->Gs_GPCR Gs_AC Adenylyl Cyclase Gs_GPCR->Gs_AC Gsα Gs_cAMP cAMP Gs_AC->Gs_cAMP Gs_PKA PKA Gs_cAMP->Gs_PKA Gs_Response Cellular Response Gs_PKA->Gs_Response Gq_Ligand Ligand Gq_GPCR GPCR (Gq) Gq_Ligand->Gq_GPCR Gq_PLC PLCβ Gq_GPCR->Gq_PLC Gqα Gq_PIP2 PIP2 Gq_PLC->Gq_PIP2 Gq_IP3 IP3 Gq_PIP2->Gq_IP3 Gq_DAG DAG Gq_PIP2->Gq_DAG Gq_Ca Ca²⁺ Release Gq_IP3->Gq_Ca Gq_PKC PKC Gq_DAG->Gq_PKC Gq_Response Cellular Response Gq_Ca->Gq_Response Gq_PKC->Gq_Response

Caption: Overview of Gs and Gq protein-coupled receptor (GPCR) signaling pathways.[3][4][6][20][21]

cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Translocates to IFN Type I Interferon Genes Nucleus->IFN Induces Transcription of

Caption: The cGAS-STING signaling pathway for innate immune response.[22][23][24][25][26]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine_Ext Piperazine Compound Death_Receptor Death Receptor Piperazine_Ext->Death_Receptor Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3_Ext Caspase-3 Caspase8->Caspase3_Ext Apoptosis_Ext Apoptosis Caspase3_Ext->Apoptosis_Ext Piperazine_Int Piperazine Compound Mitochondrion Mitochondrion Piperazine_Int->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3_Int Caspase-3 Caspase9->Caspase3_Int Apoptosis_Int Apoptosis Caspase3_Int->Apoptosis_Int

Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazine compounds.[3][5][27][28]

Experimental Workflows

The following diagram illustrates a typical workflow for a high-throughput screening campaign for piperazine-based compounds.

HTS_Workflow cluster_screening Screening Campaign Start Start: Piperazine Compound Library Primary_Screen Primary HTS Assay (e.g., Binding or Reporter Assay) Start->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_Identification->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., Cell Viability) Dose_Response->Secondary_Assay Hit_Validation Hit Validation Secondary_Assay->Hit_Validation SAR Structure-Activity Relationship (SAR) Analysis Hit_Validation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

References

analytical methods for quantification of Cyclobutyl(piperazin-1-yl)methanone in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An increasing demand for sensitive and robust bioanalytical methods for the quantification of novel pharmaceutical compounds is a critical aspect of drug development. Cyclobutyl(piperazin-1-yl)methanone and its derivatives are of growing interest in medicinal chemistry, necessitating reliable analytical protocols for their measurement in biological matrices. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note

Introduction

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The method is designed for high-throughput analysis, making it suitable for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The protocol employs a straightforward sample preparation technique and a rapid chromatographic separation, ensuring both accuracy and efficiency.

Principle

The method is based on the principle of reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Method Summary

Biological samples (plasma or urine) are prepared using a protein precipitation method with acetonitrile. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Control human plasma and urine

2. Standard Solutions and Calibration Standards

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions at various concentrations.

  • Calibration Standards: Spike control biological matrix (plasma or urine) with the working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1 to 1000 ng/mL.[1]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.[1]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an autosampler vial for analysis.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% aqueous, 5% organic).

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions: To be determined by infusing the analyte and internal standard into the mass spectrometer to identify the precursor ions and optimize collision energies for the most abundant product ions.

Data Presentation

The following tables summarize the expected quantitative performance of the analytical method, based on typical validation parameters for similar bioanalytical assays.

Table 1: Linearity and Range

AnalyteMatrixRange (ng/mL)Correlation Coefficient (r²)
This compoundPlasma1 - 1000> 0.99
This compoundUrine1 - 1000> 0.99

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
PlasmaLLOQ (1)± 15%< 15%
Low QC (3)± 15%< 15%
Mid QC (100)± 15%< 15%
High QC (800)± 15%< 15%
UrineLLOQ (1)± 20%< 20%
Low QC (3)± 20%< 20%
Mid QC (100)± 20%< 20%
High QC (800)± 20%< 20%

Table 3: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundPlasma> 85%85 - 115%
This compoundUrine> 80%80 - 120%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL Plasma/Urine) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer reconstitute Reconstitute supernatant_transfer->reconstitute injection Inject Sample reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application selectivity Selectivity & Specificity accuracy Accuracy selectivity->accuracy precision Precision selectivity->precision sensitivity Sensitivity (LLOQ) sensitivity->accuracy sensitivity->precision linearity Linearity & Range linearity->accuracy linearity->precision pk_studies Pharmacokinetic Studies accuracy->pk_studies precision->pk_studies recovery Recovery recovery->pk_studies matrix_effect Matrix Effect matrix_effect->pk_studies stability Stability stability->pk_studies tdm Therapeutic Drug Monitoring pk_studies->tdm tox_studies Toxicology Studies tox_studies->tdm

Caption: Logical relationship of bioanalytical method development and validation.

References

Application Note: Determining the Cytotoxicity of Cyclobutyl(piperazin-1-yl)methanone Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutyl(piperazin-1-yl)methanone is a chemical compound with a structure that suggests potential biological activity. Piperazine derivatives, for instance, are known to have a wide range of clinical applications.[1] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of well-established cell-based assays. The described methods will enable researchers to quantify cell viability, membrane integrity, and apoptotic activity in response to the compound. The data generated from these assays are crucial for the initial stages of drug discovery and development, providing insights into the compound's potential as a therapeutic agent or its toxicological profile.

Principle of Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This involves evaluating different cellular parameters:

  • Metabolic Activity (MTT Assay): The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of living cells.

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[5]

  • Apoptosis (Caspase-3/7 Assay): The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][8] Activation of caspase-3/7 is a hallmark of apoptosis.[9][10][11] The assay utilizes a luminogenic caspase-3/7 substrate that is cleaved by active caspases, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[7]

Data Presentation

The following tables summarize hypothetical data obtained from the cytotoxicity assays of this compound on a hypothetical human cancer cell line (e.g., HeLa).

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0
1000.080.026.4

Table 2: LDH Assay - Cytotoxicity of this compound

Concentration (µM)Mean LDH Activity (OD 490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.120.010
10.150.015.2
50.350.0238.3
100.680.0493.3
250.850.05121.7
500.920.06133.3
1000.950.05138.3
Maximum LDH Release0.720.04100

Table 3: Caspase-3/7 Assay - Apoptosis Induction by this compound

Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,0003501.0
16,5004501.3
515,0001,1003.0
1035,0002,5007.0
2560,0004,20012.0
5045,0003,1009.0
10025,0001,8005.0

Experimental Protocols

MTT Assay Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • 96-well tissue culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[2]

  • Incubate the plate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • 96-well tissue culture plates

  • Complete growth medium

  • Serum-free medium

  • LDH cytotoxicity detection kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the complete medium and wash the cells once with PBS.

  • Add 100 µL of the compound dilutions in serum-free medium to the wells.

  • Set up the following controls:

    • Spontaneous LDH release: Cells treated with serum-free medium only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit (e.g., 1% Triton X-100).[12]

    • Background control: Medium only.

  • Incubate the plate for the desired time period (e.g., 24 hours).

  • Centrifuge the plate at 250 x g for 5 minutes.[12]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Add 50 µL of stop solution to each well.[13]

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Apoptosis Assay Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • White-walled 96-well plates

  • Complete growth medium

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the compound dilutions to the wells.

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a luminometer.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition start Seed Cells in 96-well Plates incubation1 Incubate 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for desired time treatment->incubation2 mtt MTT Assay (Metabolic Activity) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation2->caspase read_mtt Absorbance at 570 nm mtt->read_mtt read_ldh Absorbance at 490 nm ldh->read_ldh read_caspase Luminescence caspase->read_caspase

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway compound This compound bax_bak Bax/Bak Activation compound->bax_bak Potential Target death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor Potential Target mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical apoptosis signaling pathways induced by the compound.

References

Application Note: Protocol for Amide Coupling of Cyclobutanecarboxylic Acid and Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The amide coupling of cyclobutanecarboxylic acid and piperazine is a crucial transformation in medicinal chemistry and drug development. The resulting N-acylpiperazine moiety is a common scaffold in a variety of biologically active compounds. This document provides a detailed protocol for this amide coupling reaction, including a comparison of common coupling reagents, a step-by-step experimental procedure, and a summary of expected yields. This protocol is intended for researchers, scientists, and drug development professionals.

Reaction Scheme

Cyclobutanecarboxylic Acid + Piperazine → (Cyclobutyl)(piperazin-1-yl)methanone

Comparison of Coupling Reagents

Several reagents are available for facilitating amide bond formation. The choice of coupling reagent can significantly impact reaction yield, purity, and ease of work-up. Below is a summary of two common coupling reagents used for the amide coupling of a cyclobutane carboxylic acid derivative.

Coupling ReagentYield (%)ObservationsReference
HBTU48.4Product obtained as a mix of white powder and brown rods after recrystallization.[1][2]
EDC-HCl9.6Product obtained as uniform white crystals; purification was noted to be easier.[1][2]

Experimental Protocol

This protocol details the amide coupling of cyclobutanecarboxylic acid and piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents. This combination is widely used due to its efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[3][4]

Materials:

  • Cyclobutanecarboxylic acid

  • Piperazine (use in excess to favor mono-acylation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add cyclobutanecarboxylic acid (1.0 eq).

    • Dissolve the acid in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add piperazine (2.0-3.0 eq) to the solution. Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct.

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the reaction mixture.[5]

    • Cool the flask in an ice bath to 0 °C.

  • Coupling Reaction:

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the cooled reaction mixture.[6]

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.[4] The base is crucial for neutralizing the hydrochloride salt of EDC and the HOBt.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and HOBt.

    • Wash the organic layer with water and then with brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure (cyclobutyl)(piperazin-1-yl)methanone.

Experimental Workflow

AmideCouplingWorkflow Experimental Workflow for Amide Coupling cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Cyclobutanecarboxylic Acid (1.0 eq) in DCM prep2 Add Piperazine (2.0-3.0 eq) prep1->prep2 prep3 Add HOBt (1.1 eq) prep2->prep3 prep4 Cool to 0 °C prep3->prep4 react1 Add EDC-HCl (1.2 eq) prep4->react1 react2 Add DIPEA (2.0-3.0 eq) react1->react2 react3 Stir at Room Temperature Overnight react2->react3 workup1 Dilute with DCM react3->workup1 workup2 Wash with NaHCO3 (aq) workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Filter and Concentrate workup4->workup5 purify1 Column Chromatography workup5->purify1 purify2 Pure (Cyclobutyl)(piperazin-1-yl)methanone purify1->purify2

Caption: Workflow for the amide coupling of cyclobutanecarboxylic acid and piperazine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC-HCl is a moisture-sensitive and corrosive solid. Avoid inhalation and contact with skin.

  • DCM is a volatile and potentially carcinogenic solvent.

  • DIPEA is a corrosive and flammable liquid.

This protocol provides a general guideline. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific applications and scales.

References

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of blockbuster drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold.[1][2] The synthesis of N-substituted piperazines, particularly unsymmetrically substituted derivatives, is a critical task in drug discovery and development. A key strategy to achieve selective N-functionalization is the use of protecting groups. This document provides detailed application notes and experimental protocols for the use of common protecting groups in piperazine synthesis, with a focus on the widely employed tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Overview of Protecting Group Strategies

The primary challenge in the synthesis of monosubstituted or unsymmetrically disubstituted piperazines is controlling the reactivity of the two secondary amine nitrogens. Without a protecting group, direct alkylation or acylation of piperazine often leads to a mixture of mono- and di-substituted products, resulting in low yields and difficult purification.[3]

Protecting group strategies offer a robust solution by temporarily blocking one nitrogen atom, allowing for selective functionalization of the other. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions required for subsequent transformations.

  • Readily removable under mild conditions that do not affect other functional groups in the molecule.

The concept of orthogonality is crucial in multi-step syntheses, where multiple protecting groups are used. Orthogonal protecting groups can be removed selectively in any order by using different deprotection conditions.[4][5]

Common Protecting Groups for Piperazine Synthesis

The most frequently utilized protecting groups for the nitrogen atoms of piperazine are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Tert-Butyloxycarbonyl (Boc) Group

The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids.

  • Introduction: The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O.

  • Stability: Stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.

  • Deprotection: Removed under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another valuable protecting group, particularly due to its unique removal by catalytic hydrogenolysis.

  • Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl).[7][8]

  • Stability: Stable to acidic and basic conditions.

  • Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][9] Alternative methods using strong acids or other reducing agents are also available.[9][10][11][12]

Data Presentation: Comparison of Protecting Groups

The following tables summarize quantitative data for the introduction and removal of Boc and Cbz protecting groups on piperazine, providing a basis for comparison and selection.

Table 1: Introduction of Protecting Groups

Protecting GroupReagentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Boc (Boc)₂ODichloromethaneTriethylamineRoom Temp2>95[13]
Boc (Boc)₂OTHF/H₂O (2:1)NaHCO₃0 - Room Temp1290[14]
Boc (Boc)₂ODiethylamineNoneNot specifiedNot specified>93.5[14]
Cbz Cbz-ClTHF/H₂O (2:1)NaHCO₃02090[7]
Cbz Cbz-ClPEG-600NoneRoom TempNot specifiedExcellent[15]

Table 2: Deprotection of N-Protected Piperazines

Protecting GroupReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Boc 6N HCl-Not specifiedNot specifiedNot specified[16]
Boc TFADichloromethaneRoom Temp1Quantitative[5]
Boc Supercritical fluid-270Not specified79[6]
Cbz H₂ (1 atm), 10% Pd/CMethanol6040Not specified[7]
Cbz Sodium methanethiolateDMF754Clean reaction[9]
Cbz IPA·HClIsopropanol65-754Not specified[12]
Cbz Methanol-Room TempNot specifiedFeasible[10]

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in the synthesis of N-substituted piperazines using protecting groups.

Protocol 1: Synthesis of 1-Boc-piperazine

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperazine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 2: N-Alkylation of 1-Boc-piperazine

Materials:

  • 1-Boc-piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-alkylated product.

Protocol 3: Deprotection of N-Boc Group with HCl

Materials:

  • N-Boc protected piperazine derivative

  • 6N Hydrochloric acid (HCl)

  • Diethyl ether

  • Solid potassium hydroxide (KOH)

  • Ethyl acetate

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 eq) in 6N HCl.[16]

  • Wash the acidic aqueous solution with diethyl ether to remove any non-basic impurities.[16]

  • Carefully basify the aqueous phase with solid KOH until the pH is approximately 11.[16]

  • Extract the product into ethyl acetate (3 x volume of aqueous phase).[16]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Protocol 4: Synthesis of 1-Cbz-piperazine

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.5 eq) to the reaction mixture.[7]

  • Stir the reaction at 0 °C for 20 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography to obtain 1-Cbz-piperazine.[7]

Protocol 5: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected piperazine derivative

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or source

  • Celite

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Visualization of Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the synthesis of N-substituted piperazines.

G General Workflow for Monosubstituted Piperazine Synthesis Piperazine Piperazine ProtectedPiperazine N-Protected Piperazine (e.g., 1-Boc-piperazine) Piperazine->ProtectedPiperazine Protection (e.g., (Boc)₂O) SubstitutedProtectedPiperazine N-Substituted-N'-Protected Piperazine ProtectedPiperazine->SubstitutedProtectedPiperazine Functionalization (e.g., Alkylation, Acylation) FinalProduct Monosubstituted Piperazine SubstitutedProtectedPiperazine->FinalProduct Deprotection (e.g., Acid)

Caption: General workflow for monosubstituted piperazine synthesis.

G Decision Tree for Protecting Group Selection Start Select a Protecting Group AcidLabile Are subsequent reaction conditions acidic? Start->AcidLabile HydrogenolysisSensitive Does the molecule contain reducible functional groups? AcidLabile->HydrogenolysisSensitive No UseCbz Use Cbz Group AcidLabile->UseCbz Yes UseBoc Use Boc Group HydrogenolysisSensitive->UseBoc Yes HydrogenolysisSensitive->UseCbz No ConsiderAlternatives Consider Alternative Protecting Groups UseCbz->ConsiderAlternatives If both are true

Caption: Decision tree for selecting a suitable protecting group.

G Orthogonal Protection Strategy for Disubstituted Piperazines Piperazine Piperazine MonoProtected N-PG1-Piperazine Piperazine->MonoProtected Protect with PG1 DiProtected N-PG1, N'-Substituted-Piperazine MonoProtected->DiProtected Introduce R1 MonoDeprotected N-Substituted-Piperazine DiProtected->MonoDeprotected Deprotect PG1 FinalProduct N,N'-Disubstituted-Piperazine (unsymmetrical) MonoDeprotected->FinalProduct Introduce R2

Caption: Orthogonal strategy for unsymmetrical disubstitution.

Conclusion

The strategic use of protecting groups is indispensable for the efficient and selective synthesis of N-substituted piperazines. The Boc and Cbz groups offer a robust and versatile toolbox for chemists in drug discovery and development. By understanding the principles of protection and deprotection, and by utilizing well-defined experimental protocols, researchers can confidently access a wide range of piperazine derivatives for the development of new therapeutic agents. Careful consideration of the stability and orthogonality of the chosen protecting groups is paramount to the success of any multi-step synthesis.

References

Application Note: Development of a Robust HPLC and LC-MS/MS Method for the Quantification of Cyclobutyl(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development and proposed validation of a sensitive and selective analytical method for the quantification of Cyclobutyl(piperazin-1-yl)methanone, a novel piperazine derivative. Due to the compound's structural properties, which lack a strong UV chromophore, both a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method are presented. The LC-MS/MS method is recommended for accurate quantification in complex matrices, such as biological fluids, and for trace-level analysis. This document provides comprehensive experimental protocols and expected performance characteristics to guide researchers and drug development professionals.

Introduction

This compound is a synthetic organic compound featuring a piperazine core acylated with a cyclobutylcarbonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, and accurate quantification of such compounds is crucial for pharmacokinetic, metabolism, and quality control studies. The primary analytical challenge for this and similar aliphatic piperazine compounds is the absence of a significant ultraviolet (UV) chromophore, which can limit the sensitivity of traditional HPLC-UV methods.[1] To address this, we present a dual approach: an HPLC-UV method for preliminary analysis and a highly sensitive and specific LC-MS/MS method for robust quantification.

Physicochemical Properties of this compound

  • Chemical Structure:

    • Image of the chemical structure of this compound would be placed here.

  • Molecular Formula: C₉H₁₆N₂O

  • Molecular Weight: 168.24 g/mol (For the free base)

  • Hydrochloride Salt CAS Number: 1428443-87-1[1]

  • Hydrochloride Salt Molecular Formula: C₉H₁₇ClN₂O[1]

  • Hydrochloride Salt Molecular Weight: 204.70 g/mol [1]

Due to the aliphatic nature of the cyclobutyl and piperazine rings, the compound is not expected to have strong UV absorbance at wavelengths typically used in HPLC (254 nm or 280 nm). A lower wavelength, such as 200-210 nm, may provide some response, but with limited sensitivity and selectivity. The presence of two nitrogen atoms in the piperazine ring makes the compound basic and highly suitable for positive ion electrospray ionization (ESI+) in mass spectrometry.

Experimental Protocols

HPLC Method with UV Detection

This method is suitable for the analysis of bulk material or highly concentrated samples where sensitivity is not a primary concern.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase column suitable for polar compounds, such as a polar-embedded or polar-endcapped C18 column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 205 nm

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies and trace impurity analysis.

Liquid Chromatography Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 2
    5.0 98
    6.0 98
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Source Temperature: 150 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 169.1 (M+H)⁺

    • Product Ions (Q3): Proposed fragments include m/z 99.1 (from cleavage of the cyclobutylcarbonyl group) and m/z 70.1 (from fragmentation of the piperazine ring). The most intense and stable transition should be used for quantification, with a second transition for confirmation.

Data Presentation

The following table summarizes the expected quantitative performance characteristics from a full method validation of the LC-MS/MS protocol.[2][3]

ParameterExpected Performance
Retention Time Approximately 2.5 - 4.0 min
Linearity (r²) > 0.995
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) < 0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Precision (%RSD) < 15% (Intra- and Inter-day)
Accuracy (%Bias) Within ±15%
Matrix Effect Minimal, to be assessed during validation
Recovery > 85%

Visualizations

Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the analytical method for this compound.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review & Physicochemical Properties hplc_dev HPLC Method Development lit_review->hplc_dev lcms_dev LC-MS/MS Method Development lit_review->lcms_dev sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) hplc_dev->sample_prep lcms_dev->sample_prep specificity Specificity & Selectivity sample_prep->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Intra- & Inter-day) lod_loq->precision accuracy Accuracy precision->accuracy stability Stability (Freeze-thaw, Stock, etc.) accuracy->stability routine_analysis Routine Sample Analysis stability->routine_analysis data_analysis Data Analysis & Reporting routine_analysis->data_analysis

Caption: Workflow for Analytical Method Development and Validation.

Proposed Mass Fragmentation Pathway

This diagram illustrates the proposed fragmentation of the protonated this compound molecule in the mass spectrometer.

FragmentationPathway cluster_products Product Ions parent Precursor Ion [M+H]⁺ m/z 169.1 frag1 Fragment 1 [C₅H₉NO+H]⁺ m/z 99.1 parent->frag1 Loss of C₄H₈N₂ frag2 Fragment 2 [C₄H₈N]⁺ m/z 70.1 parent->frag2 Loss of C₅H₈O

Caption: Proposed ESI-MS/MS Fragmentation of the Analyte.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the qualitative and quantitative analysis of this compound. While the HPLC-UV method can be employed for high-concentration samples, the LC-MS/MS method offers superior sensitivity and selectivity, making it the recommended approach for demanding applications in drug development and research. The provided protocols and expected validation parameters serve as a robust starting point for scientists, ensuring reliable and accurate data generation.

References

Application Notes and Protocols for the Preclinical Evaluation of Piperazine Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the preclinical evaluation of novel piperazine amide compounds across various therapeutic areas. The following sections outline tailored experimental workflows, specific protocols for key assays, and visual representations of relevant signaling pathways to guide your research and development efforts.

I. Therapeutic Area: Analgesia (NaV1.7 Inhibition)

Piperazine amides have emerged as promising candidates for the development of novel analgesics by targeting the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways.[1][2][3] A comprehensive preclinical evaluation is crucial to identify potent and selective inhibitors with favorable drug-like properties.

A. Experimental Workflow

A tiered approach is recommended, starting with high-throughput in vitro screening to identify initial hits, followed by more complex cellular and in vivo models to select lead candidates for further development.

Analgesia_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro ADME cluster_2 In Vivo Evaluation Primary Screen Primary Screen Selectivity Profiling Selectivity Profiling Primary Screen->Selectivity Profiling hERG Assay hERG Assay Selectivity Profiling->hERG Assay Microsomal Stability Microsomal Stability hERG Assay->Microsomal Stability CYP Inhibition CYP Inhibition Microsomal Stability->CYP Inhibition Permeability Assay Permeability Assay CYP Inhibition->Permeability Assay Pharmacokinetics Pharmacokinetics Permeability Assay->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Preliminary Toxicology Preliminary Toxicology Efficacy Models->Preliminary Toxicology

Preclinical evaluation workflow for piperazine amide-based NaV1.7 inhibitors.
B. Signaling Pathway: NaV1.7 in Nociceptive Signaling

NaV1.7 channels are densely expressed in peripheral nociceptive neurons and play a critical role in the initial phase of action potential generation in response to painful stimuli.[1][4] Inhibition of NaV1.7 is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.[2][4]

NaV1_7_Pain_Pathway Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor NaV1.7 NaV1.7 Nociceptor->NaV1.7 Activates Action Potential Action Potential NaV1.7->Action Potential Initiates Spinal Cord Spinal Cord Action Potential->Spinal Cord Propagates to Brain Brain Spinal Cord->Brain Relays signal to Pain Perception Pain Perception Brain->Pain Perception Piperazine Amide Piperazine Amide Piperazine Amide->NaV1.7 Inhibits Oncology_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro ADME cluster_2 In Vivo Evaluation Antiproliferative Assay Antiproliferative Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferative Assay->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Microsomal Stability Microsomal Stability Apoptosis Assay->Microsomal Stability CYP Inhibition CYP Inhibition Microsomal Stability->CYP Inhibition Pharmacokinetics Pharmacokinetics CYP Inhibition->Pharmacokinetics Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Tubulin_Pathway Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Leads to Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Piperazine Amide Piperazine Amide Piperazine Amide->Microtubule Polymerization Inhibits Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

References

Application Notes & Protocols: Formulation of Cyclobutyl(piperazin-1-yl)methanone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo administration of Cyclobutyl(piperazin-1-yl)methanone, a piperazine derivative with potential therapeutic applications. Due to the limited publicly available data on this specific compound, the following protocols are based on the known properties of its hydrochloride salt, the general characteristics of piperazine compounds, and formulation strategies for related small molecules.

Compound Information

This compound Hydrochloride is a key compound of interest. While specific physicochemical properties are not extensively documented, its structure as a piperazine derivative and its availability as a hydrochloride salt suggest favorable characteristics for formulation development.

Table 1: Physicochemical Properties of this compound Hydrochloride and Related Compounds

PropertyThis compound HydrochloridePiperazineCyclopropyl(piperazin-1-yl)methanone Hydrochloride
CAS Number 1428443-87-1[1][2][3]110-85-01021298-67-8
Molecular Formula C₉H₁₇ClN₂O[1][3]C₄H₁₀N₂C₈H₁₅ClN₂O
Molecular Weight 204.7 g/mol [1][3]86.14 g/mol 190.67 g/mol
Appearance Not specified; likely a solidWhite crystalline solid[4]White to off-white solid
Aqueous Solubility Predicted to be soluble based on related compoundsFreely soluble in water[5][6]Soluble in water[7]

Proposed Mechanism of Action and Signaling Pathway

While the direct mechanism of action for this compound is not yet elucidated, a structurally related compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride, has been identified as a cannabinoid receptor 1 (CB1) inverse agonist[8][9]. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the CB1 receptor, which is constitutively active, an inverse agonist would reduce its basal activity.

This suggests that this compound may also target the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. An inverse agonist would be expected to increase adenylyl cyclase activity and subsequently raise cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Inhibits dissociation of Gαi/o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition is blocked Ligand This compound (Putative Inverse Agonist) Ligand->CB1 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 1. Proposed signaling pathway for this compound as a CB1 inverse agonist.

Formulation Protocols for In Vivo Studies

The choice of formulation will depend on the determined solubility of the compound. Preliminary solubility testing is crucial.

Protocol 1: Aqueous Solution for Oral, Intraperitoneal, or Intravenous Administration

This protocol is suitable if this compound hydrochloride is found to be sufficiently soluble in an aqueous vehicle.

Materials:

  • This compound hydrochloride

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride (Saline) Solution, USP

  • pH meter

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Determine the desired final concentration of the dosing solution.

  • Weigh the required amount of this compound hydrochloride.

  • In a sterile vial, add the compound to a volume of sterile water or saline that is approximately 80% of the final desired volume.

  • Vortex the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures should be confirmed.

  • Adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute NaOH or HCl, if necessary.

  • Bring the solution to the final volume with the chosen vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Store the formulation at 2-8°C, protected from light, until use. Stability under these conditions should be validated.

Protocol 2: Oral Suspension

If the compound has low aqueous solubility, an oral suspension is a suitable alternative.

Materials:

  • This compound hydrochloride

  • Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) Xanthan Gum

  • Wetting agent (optional): 0.1% (v/v) Tween 80

  • Vehicle: Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Prepare the vehicle by dissolving the suspending agent in purified water. If using Tween 80, add it to the vehicle. Stir until a homogenous solution is formed.

  • Weigh the required amount of this compound hydrochloride.

  • If necessary, reduce the particle size of the compound using a mortar and pestle.

  • In a small beaker, add a small amount of the vehicle to the compound to form a smooth paste. This step is crucial to ensure proper wetting of the particles.

  • Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure uniform dispersion.

  • Store the suspension in a tightly sealed container at 2-8°C. Shake well before each administration.

Table 2: Recommended Excipients for Oral Suspension

Excipient ClassExampleTypical ConcentrationPurpose
Suspending AgentCarboxymethylcellulose (CMC)0.25% - 1.0% (w/v)Increases viscosity to prevent settling of particles.
Suspending AgentXanthan Gum0.2% - 0.5% (w/v)Provides high viscosity at rest and shear-thinning properties for ease of administration.
Wetting AgentTween 80 (Polysorbate 80)0.1% - 0.5% (v/v)Reduces the surface tension between the solid particles and the liquid vehicle, facilitating dispersion.
SweetenerSucrose or Sorbitol20% - 60% (w/v)Improves palatability for voluntary intake studies.
PreservativeSodium Benzoate0.02% - 0.5% (w/v)Prevents microbial growth in multi-dose formulations.

In Vivo Administration Protocols

The following workflows are for common administration routes in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Workflow

Oral_Gavage_Workflow start Start prep_animal Acclimatize and weigh mouse start->prep_animal calc_dose Calculate dose volume based on body weight prep_animal->calc_dose prep_dose Prepare dosing syringe with formulation calc_dose->prep_dose restrain Gently restrain the mouse prep_dose->restrain gavage Insert gavage needle into esophagus restrain->gavage administer Slowly administer the formulation gavage->administer observe Monitor for adverse effects administer->observe end End observe->end

Figure 2. Workflow for oral gavage administration in mice.

Table 3: Recommended Dosing Volumes for Mice

Route of AdministrationMaximum Volume (Adult Mouse)
Oral (Gavage)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Intravenous (IV) - Tail Vein5 mL/kg
Subcutaneous (SC)10 mL/kg

Note: These are general guidelines. The exact volume may vary depending on the specific study protocol and institutional guidelines.

Intraperitoneal (IP) Injection Workflow

IP_Injection_Workflow start Start prep_animal Acclimatize and weigh mouse start->prep_animal calc_dose Calculate injection volume prep_animal->calc_dose prep_dose Draw formulation into a sterile syringe calc_dose->prep_dose position_animal Position mouse to expose the abdomen prep_dose->position_animal inject Inject into the lower right quadrant of the peritoneum position_animal->inject withdraw Withdraw needle inject->withdraw observe Monitor for any signs of distress withdraw->observe end End observe->end

Figure 3. Workflow for intraperitoneal injection in mice.

Summary and Recommendations

  • The hydrochloride salt of this compound is the recommended form for initial in vivo studies due to its likely enhanced aqueous solubility.

  • Preliminary solubility testing in water, saline, and common co-solvents (e.g., PEG400, DMSO) is essential to determine the optimal formulation strategy.

  • For soluble compounds, a simple aqueous solution is the preferred formulation for ease of preparation and administration.

  • If the compound exhibits poor solubility, an oral suspension using standard pharmaceutical excipients is a viable alternative.

  • The potential activity of this compound as a CB1 inverse agonist provides a strong rationale for initial in vivo studies focused on metabolic and neurological endpoints.

  • All animal experiments must adhere to strict ethical guidelines and be approved by the relevant institutional animal welfare body.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazine Amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of piperazine amides.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of piperazine amides?

A1: The most prevalent byproduct in the synthesis of piperazine amides is the bis-amide or bis-acylated piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the acylating agent[1].

Q2: How can the formation of the bis-amide byproduct be minimized?

A2: Several strategies can be employed to suppress the formation of the bis-amide byproduct:

  • Using an excess of piperazine: Employing a significant excess of piperazine relative to the acylating agent can statistically favor the mono-acylation product[1].

  • Using N-Boc protected piperazine: Reacting the carboxylic acid with N-Boc-piperazine followed by deprotection of the tert-butoxycarbonyl (Boc) group is an efficient method to achieve high yields of the mono-acylated product without the formation of byproducts[1].

  • Controlling reaction temperature: In some cases, lower reaction temperatures can help to control the reactivity and reduce the formation of side products[1].

Q3: What are other potential side reactions in piperazine amide synthesis?

A3: Besides bis-acylation, other side reactions can occur depending on the specific substrates and reaction conditions:

  • N-oxidation: The nitrogen atoms of the piperazine ring can be oxidized, especially in the presence of oxidizing agents[2].

  • Reactions involving substituents: If the piperazine ring or the acylating agent contains other reactive functional groups, these may lead to unintended side reactions.

  • Racemization: In cases where chiral centers are present, particularly in the amino acid being coupled, racemization can be a concern with certain coupling reagents[3].

Q4: What are the recommended coupling reagents for piperazine amide synthesis?

A4: A variety of coupling reagents can be used, each with its own advantages and disadvantages. Common choices include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions[1][3][4].

  • Phosphonium and Aminium Reagents: Reagents such as HATU, HBTU, and PyBOP are known for their high efficiency and are often used to minimize racemization[3][5].

Troubleshooting Guides

Problem 1: Low yield of the desired mono-piperazine amide and a significant amount of bis-amide byproduct.
Possible Cause Troubleshooting Step
Insufficient excess of piperazine.Increase the molar ratio of piperazine to the acylating agent (e.g., 2 to 5 equivalents of piperazine).
High reactivity of the acylating agent.If using an acyl chloride, consider switching to a less reactive carboxylic acid derivative or using a coupling reagent for in-situ activation.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate.
Inappropriate synthetic strategy.For valuable substrates, consider using a mono-protected piperazine (e.g., N-Boc-piperazine) to completely avoid bis-acylation.
Problem 2: The reaction is sluggish or does not proceed to completion.
Possible Cause Troubleshooting Step
Inefficient activation of the carboxylic acid.Ensure the coupling reagent is fresh and used in the correct stoichiometry. Consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).
Steric hindrance around the reaction center.Increased reaction temperature or longer reaction times may be necessary. For highly hindered substrates, using acyl fluorides as electrophiles can be an effective alternative[6].
Poor solubility of reactants.Choose a solvent system in which all reactants are fully soluble. Aprotic polar solvents like DMF or DCM are common choices[4].
Presence of water in the reaction mixture.Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate.
Problem 3: Difficulty in purifying the product from starting materials and byproducts.
Possible Cause Troubleshooting Step
Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography to achieve better separation. Derivatization of the crude product to alter its polarity for easier separation is a potential strategy.
Presence of unreacted piperazine.An acidic wash during the workup can help to remove the basic piperazine.
Presence of dicyclohexylurea (DCU) from DCC coupling.DCU is poorly soluble in many organic solvents. Filtration of the reaction mixture before workup can remove the bulk of the DCU. Recrystallization from acetonitrile can also be effective for removing residual DCU[5].

Experimental Protocols

General Protocol for Piperazine Amide Synthesis using EDC/HOBt
  • Reactant Preparation: Dissolve the carboxylic acid (1.0 mmol) in an appropriate anhydrous solvent (e.g., DCM or DMF, 10 mL).

  • Activation: Add HOBt (1.1 mmol) and EDC·HCl (1.1 mmol) to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid[4].

  • Amine Addition: In a separate flask, dissolve the substituted piperazine (1.0 mmol) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture[4].

  • Reaction: Stir the reaction mixture at room temperature for 24 hours[4].

  • Workup: Add distilled water to the reaction mixture. If using DCM, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate[4].

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel[4][7].

Protocol for Synthesis using N-Boc-Piperazine and Subsequent Deprotection
  • Amide Coupling: Follow the general protocol above, using N-Boc-piperazine as the amine component.

  • Deprotection: Dissolve the purified N-Boc protected piperazine amide in a suitable solvent (e.g., DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt. Neutralize with a base if the free amine is required.

Visualizations

G Carboxylic_Acid Carboxylic Acid Mono_Amide Desired Mono-Amide Carboxylic_Acid->Mono_Amide + Piperazine (1 eq) Piperazine Piperazine Piperazine->Mono_Amide Bis_Amide Bis-Amide Byproduct Mono_Amide->Bis_Amide

Caption: Reaction pathway for piperazine amide synthesis.

G start Low Yield of Mono-Amide check_byproduct Significant Bis-Amide Formation? start->check_byproduct increase_piperazine Increase Piperazine Excess check_byproduct->increase_piperazine Yes check_completion Incomplete Reaction? check_byproduct->check_completion No use_boc_piperazine Use N-Boc-Piperazine increase_piperazine->use_boc_piperazine If problem persists stronger_coupling Use Stronger Coupling Reagent check_completion->stronger_coupling Yes check_solubility Solubility Issues? check_completion->check_solubility No increase_temp_time Increase Temp/Time stronger_coupling->increase_temp_time If still incomplete change_solvent Change Solvent check_solubility->change_solvent Yes

Caption: Troubleshooting workflow for low-yielding reactions.

G start Choose Synthetic Strategy valuable_substrate Is the acylating agent valuable? start->valuable_substrate use_boc Use N-Boc-Piperazine Strategy valuable_substrate->use_boc Yes piperazine_excess Use Piperazine Excess Strategy valuable_substrate->piperazine_excess No steric_hindrance High Steric Hindrance? piperazine_excess->steric_hindrance acyl_fluoride Consider Acyl Fluoride Route steric_hindrance->acyl_fluoride Yes standard_coupling Standard Coupling (EDC/HOBt) steric_hindrance->standard_coupling No

Caption: Decision tree for synthetic strategy selection.

References

Technical Support Center: Synthesis of Cyclobutyl(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclobutyl(piperazin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most widely employed and dependable strategy involves a two-step process:

  • N-Boc Protection and Amide Coupling: Mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group is crucial to prevent di-acylation. The resulting N-Boc-piperazine is then coupled with cyclobutanecarboxylic acid using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

  • Deprotection: The Boc group is subsequently removed from the acylated intermediate under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product.

Q2: How can I avoid the formation of the di-acylated byproduct, 1,4-bis(cyclobutylcarbonyl)piperazine?

A2: The formation of the di-acylated byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. The most effective method to ensure mono-acylation is the use of a protecting group strategy, as mentioned above. An alternative, though less common, approach is the mono-protonation of piperazine. By using one equivalent of an acid, one of the nitrogen atoms is protonated and thus deactivated, favoring mono-acylation at the other nitrogen.[1] Using a large excess of piperazine can also favor mono-acylation but complicates purification.

Q3: What are the recommended coupling reagents for the amide bond formation, and how do they compare?

A3: Several coupling reagents can be used for the synthesis of this compound. The choice of reagent can impact yield, reaction time, and ease of purification.

Coupling ReagentCo-activator/BaseAdvantagesDisadvantages
EDC·HCl HOBt, DIPEAWater-soluble byproducts, easy purification.Can be less reactive for challenging couplings.
HATU DIPEA or other non-nucleophilic baseHigh reactivity, fast reaction times, low racemization.More expensive, byproducts can be difficult to remove.
HBTU DIPEA or other non-nucleophilic baseSimilar to HATU, very efficient.Byproducts can complicate purification.
PyBOP DIPEA or other non-nucleophilic baseEffective for hindered amines and acids.Byproducts can be challenging to remove.

For the synthesis of cyclobutane derivatives, EDC·HCl has been shown to yield clean products with straightforward purification.[2]

Q4: What are the typical yields for the synthesis of this compound?

A4: While specific yield data for this compound is not extensively published, data from analogous syntheses can provide an estimate. For the synthesis of a similar compound, --INVALID-LINK--methanone, a yield of 91% was reported for the EDC/HOBt coupling step, and a 75% yield was achieved for the subsequent TFA-mediated Boc deprotection.[3] A 100% yield has been reported for the deprotection of a similar Boc-protected cyclopropyl piperazine derivative using HCl in methanol.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Q: My reaction shows low conversion of starting materials. What are the possible causes and solutions?

    • A:

      • Inactive Coupling Reagent: Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Moisture can deactivate these reagents. Consider opening a new bottle of the reagent.

      • Insufficient Activation: For EDC/HOBt couplings, ensure that the carboxylic acid is allowed to pre-activate with EDC and HOBt for a sufficient amount of time (typically 15-30 minutes) before adding the amine (N-Boc-piperazine).

      • Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. For the coupling step, a slight excess of the carboxylic acid and coupling reagents (1.1-1.2 equivalents) relative to N-Boc-piperazine is often beneficial.

      • Low Reaction Temperature: While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.

      • Steric Hindrance: Cyclobutane derivatives can be sterically demanding. If standard coupling reagents are ineffective, consider using a more potent coupling agent like HATU or PyBOP.[5]

Issue 2: Formation of Di-acylated Byproduct

  • Q: I am observing a significant amount of the 1,4-bis(cyclobutylcarbonyl)piperazine byproduct in my final product. How can I prevent this?

    • A:

      • Incomplete Mono-protection: If you are using the Boc-protection strategy, ensure that the synthesis of N-Boc-piperazine is clean and that the starting material is free of unprotected piperazine before proceeding to the coupling step.

      • Direct Acylation without Protection: If you are attempting a direct acylation, the formation of the di-acylated product is highly likely. It is strongly recommended to use a mono-protection strategy (e.g., Boc) or a mono-protonation approach.[1]

      • Purification: The di-acylated byproduct has a different polarity compared to the mono-acylated product and can typically be separated by column chromatography.

Issue 3: Incomplete Boc Deprotection

  • Q: My final product contains a significant amount of the Boc-protected intermediate. How can I ensure complete deprotection?

    • A:

      • Insufficient Acid or Reaction Time: Increase the reaction time for the deprotection step or use a higher concentration of the acid (e.g., TFA). For some substrates, prolonged deprotection may be necessary.[6]

      • Monitoring the Reaction: Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed.

      • Alternative Acid: If TFA is not effective, consider using HCl in a solvent like dioxane, methanol, or isopropanol.

      • Work-up Procedure: Ensure that the acidic work-up is sufficient to protonate the final product for extraction into the aqueous layer, which is then basified to recover the free amine.

Issue 4: Difficulty in Product Purification

  • Q: I am struggling to purify the final product. What are some recommended purification strategies?

    • A:

      • Aqueous Work-up: After the coupling reaction, a standard aqueous work-up involving washing with a mild acid (e.g., 1M HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt is effective.

      • Column Chromatography: Silica gel column chromatography is a reliable method for purifying both the Boc-protected intermediate and the final product. A gradient elution of ethyl acetate in hexanes is typically suitable for the Boc-protected compound, while a more polar system, such as dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent streaking), is often used for the final free amine.

      • Crystallization: If the final product is a solid, crystallization from an appropriate solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis via N-Boc-piperazine (Recommended)

This protocol is adapted from the synthesis of a structurally similar compound, --INVALID-LINK--methanone.[3]

Step 1: Amide Coupling

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add EDC·HCl (1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of N-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(cyclobutylcarbonyl)piperazine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

  • Cool the solution to 0°C.

  • Slowly add trifluoroacetic acid (TFA) (3.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Experimental Workflow

G Synthesis Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection A Cyclobutanecarboxylic Acid + EDC/HOBt in DCM B Activation A->B C Add N-Boc-piperazine + DIPEA B->C D Reaction (RT, 6-12h) C->D E Aqueous Work-up D->E F Column Chromatography E->F G Boc-protected Intermediate F->G H Boc-protected Intermediate in DCM I Add TFA (0°C to RT) H->I J Reaction (4-6h) I->J K Concentration J->K L Purification K->L M Final Product L->M

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Low Yield

G Troubleshooting Low Yield A Low Yield Observed B Check Reagent Quality A->B D Review Reaction Conditions A->D F Consider Alternative Reagents A->F H Verify Stoichiometry A->H C Use Fresh Coupling Reagents B->C Moisture sensitive? E Increase Reaction Time/Temp D->E Incomplete conversion? G Use Stronger Coupling Agent (HATU) F->G Steric hindrance? I Use Slight Excess of Acid/Coupling Agents H->I Unreacted starting material?

Caption: Decision tree for troubleshooting low product yield.

Mono- vs. Di-acylation of Piperazine

G Controlling Piperazine Acylation Piperazine Piperazine Mono_Product Mono-acylated (Desired Product) Piperazine->Mono_Product 1 eq. Acyl-Cl Acyl_Cl Cyclobutanecarbonyl Chloride Di_Product Di-acylated (Byproduct) Mono_Product->Di_Product 1 eq. Acyl-Cl Boc_Piperazine N-Boc-piperazine Boc_Piperazine->Mono_Product 1 eq. Acyl-Cl + Deprotection

Caption: Reaction pathways for mono- and di-acylation of piperazine.

References

Technical Support Center: Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of monosubstituted piperazine derivatives?

The most common impurity is the corresponding symmetrically disubstituted by-product.[1] Other potential impurities include unreacted starting materials and reagents. The formation of these by-products can be influenced by the reaction conditions, particularly the molar ratio of the reactants.[1]

Q2: How can I remove the disubstituted byproduct from my monosubstituted piperazine derivative?

Several methods can be employed to remove disubstituted byproducts:

  • Recrystallization: This is often the most effective method. The choice of solvent is crucial and depends on the solubility differences between the mono- and disubstituted products.[1]

  • Column Chromatography: Silica gel or alumina chromatography can be used to separate the desired monosubstituted product from the less polar disubstituted byproduct.[2]

  • Acid-Base Extraction: By carefully controlling the pH, it may be possible to selectively extract the more basic monosubstituted piperazine into an aqueous acidic phase, leaving the less basic disubstituted byproduct in the organic phase.

Q3: My piperazine derivative is very soluble in most common organic solvents. How can I effectively crystallize it?

High solubility can make crystallization challenging. Here are a few strategies to consider:

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until turbidity is observed. Heating the initial solution and then allowing it to cool slowly after the addition of the anti-solvent can promote crystal growth.

  • Salt Formation: Converting the piperazine derivative to a salt (e.g., hydrochloride, citrate, or diacetate) can significantly alter its solubility profile, often making it less soluble in organic solvents and facilitating crystallization.[3][4]

  • Cooling: If the solubility is temperature-dependent, dissolving the compound in a minimal amount of a suitable hot solvent and then slowly cooling the solution to a low temperature (e.g., 0 °C or -20 °C) can induce crystallization.

Q4: Piperazine and its derivatives are known to be hygroscopic. How does this affect purification and how can I manage it?

Hygroscopicity, the tendency to absorb moisture from the air, can present several challenges:[5]

  • Inaccurate Weighing: The absorption of water can lead to inaccurate measurements of the compound's mass.

  • Difficulty in Handling: The solid may become sticky or even liquefy, making it difficult to handle and transfer.[5]

  • Impact on Purity Analysis: The presence of water can affect the results of analytical techniques like NMR and elemental analysis.

  • Interference with Reactions: In subsequent synthetic steps, the presence of water can interfere with moisture-sensitive reagents.

To manage hygroscopicity:

  • Work in a dry environment: Use a glove box or a dry box when handling the compound.

  • Dry solvents thoroughly: Ensure all solvents used in the final purification steps are anhydrous.

  • Dry the final product under vacuum: Use a vacuum oven or a desiccator with a strong drying agent (e.g., P₂O₅) to remove any absorbed water.

  • Store in a tightly sealed container: Use a container with a secure cap and consider storing it inside a desiccator.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Product does not crystallize ("oils out") The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are inhibiting crystallization.- Try a lower boiling point solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Try to further purify the crude material by another method (e.g., a quick filtration through a silica plug) to remove impurities.
Low recovery after recrystallization The compound has high solubility in the chosen solvent even at low temperatures. Too much solvent was used. The product was filtered before crystallization was complete.- Choose a solvent in which the compound has lower solubility. - Use the minimum amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Cool the filtrate to see if more product crystallizes.
Crystals are very fine or powdery Crystallization occurred too rapidly.- Allow the solution to cool more slowly. - Consider using a solvent system that promotes slower crystal growth.
Acid-Base Extraction
Problem Possible Cause Troubleshooting Steps
Emulsion formation during extraction The organic and aqueous layers are not separating cleanly. High concentration of the piperazine derivative.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a bed of Celite. - Dilute the reaction mixture with more of the organic solvent.
Poor separation of mono- and disubstituted derivatives The pKa values of the two compounds are too similar. The pH of the aqueous phase is not optimal.- Perform a multi-step extraction at carefully controlled pH values. - Use a buffered aqueous solution to maintain a stable pH. - Consider an alternative purification method like column chromatography.
Product precipitates in the separatory funnel The salt of the piperazine derivative is not soluble in the aqueous or organic phase.- Add more water to dissolve the precipitated salt. - If the free base is precipitating, ensure the aqueous layer is sufficiently acidic. - If the salt is precipitating from the organic layer after basification, add more of the organic solvent.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound streaks on the column The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase (silica gel is acidic). The column is overloaded.- Increase the polarity of the eluent. - Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to neutralize the silica gel. - Use a smaller amount of crude material. - Consider using a different stationary phase like alumina.
Poor separation of closely related compounds The polarity difference between the compounds is small.- Use a shallower solvent gradient or an isocratic elution with a carefully optimized solvent system. - Use a longer column or a stationary phase with a smaller particle size for higher resolution.
Compound does not elute from the column The compound is irreversibly adsorbed to the stationary phase. The eluent is not polar enough.- Test the stability of your compound on a small amount of silica gel before running a column.[2] - If the compound is stable, gradually increase the eluent polarity. A flush with a very polar solvent (e.g., methanol) may be necessary. - If the compound is unstable on silica, consider using a different stationary phase like alumina or a reverse-phase column.[2]

Experimental Protocols

Protocol 1: Purification of a Monosubstituted Piperazine Derivative by Recrystallization

This protocol describes a general procedure for the purification of a monosubstituted piperazine derivative from a reaction mixture containing the disubstituted byproduct.

Materials:

  • Crude reaction mixture

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, acetone, or a mixture)[6]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. The disubstituted byproduct should ideally have a different solubility profile.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of a Piperazine Derivative by Acid-Base Extraction

This protocol provides a general method for separating a basic piperazine derivative from neutral or acidic impurities.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Separatory funnel

  • Beakers

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of an aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic piperazine derivative will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure all the piperazine derivative has been extracted. Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The organic layer now contains neutral and acidic impurities and can be washed with water and brine, then dried and concentrated to isolate those components if desired.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add an aqueous base solution (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The protonated piperazine derivative will be deprotonated and precipitate out or form an oily layer.

  • Back Extraction: Add a fresh portion of the organic solvent to the basic aqueous mixture and shake to extract the free piperazine derivative back into the organic layer.

  • Separation and Drying: Separate the organic layer and wash it with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified piperazine derivative.

Visualizations

Purification_Decision_Tree start Crude Piperazine Derivative solubility_check Is the product a solid? start->solubility_check acid_base_extraction Acid-Base Extraction start->acid_base_extraction  Significant difference in basicity with impurities distillation Distillation / Kugelrohr start->distillation  Product is a  low-boiling liquid recrystallization Attempt Recrystallization solubility_check->recrystallization Yes column_chromatography Column Chromatography solubility_check->column_chromatography No (Oil) purity_check Check Purity (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check acid_base_extraction->purity_check distillation->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->column_chromatography

Caption: Decision tree for selecting a primary purification method.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) and Shake start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer1 Aqueous Layer: Protonated Piperazine Derivative separate1->aqueous_layer1 Contains Product organic_layer1 Organic Layer: Neutral/Acidic Impurities separate1->organic_layer1 Contains Impurities basify Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer until pH > 10 aqueous_layer1->basify add_organic Add Fresh Organic Solvent and Shake basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous_layer2 Aqueous Layer: Inorganic Salts separate2->aqueous_layer2 organic_layer2 Organic Layer: Purified Piperazine Derivative separate2->organic_layer2 Contains Product dry_concentrate Dry and Concentrate Organic Layer organic_layer2->dry_concentrate final_product Pure Piperazine Derivative dry_concentrate->final_product

Caption: Workflow for purification by acid-base extraction.

References

Cyclobutyl(piperazin-1-yl)methanone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutyl(piperazin-1-yl)methanone. The information provided is intended to assist in designing and troubleshooting stability studies and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: Based on the chemical structure, which contains an amide linkage and a piperazine ring, the primary stability concerns are hydrolysis, oxidation, and photodegradation. The amide bond is susceptible to cleavage under acidic or basic conditions, while the piperazine ring, particularly the nitrogen atoms, can be prone to oxidation.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable to protect from heat, light, and moisture.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4] This method should be capable of separating the intact parent compound from any potential degradation products. UV detection is typically suitable for this class of compounds.

Q4: What are the likely degradation pathways for this molecule?

A4: The two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to yield cyclobutanecarboxylic acid and piperazine. This can be catalyzed by acidic or basic conditions.[1][2][5][3]

  • Oxidation: Oxidation of the nitrogen atoms in the piperazine ring, potentially leading to N-oxides or other oxidative degradation products. The specific products can depend on the oxidizing agent and conditions.[6][7]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in aqueous solution at neutral pH.

Question Answer/Suggestion
Are there any metal ions present in your buffer? Trace metal ions can catalyze oxidative degradation. The use of a chelating agent like EDTA in your buffer can help mitigate this.
Is the solution exposed to light? Photodegradation can occur even under ambient laboratory lighting. Protect your samples from light by using amber vials or covering them with aluminum foil.
What is the purity of the water being used? Ensure high-purity, HPLC-grade water is used for all solutions to avoid contaminants that could promote degradation.

Issue 2: Multiple unknown peaks appear in the HPLC chromatogram during a stability study.

Question Answer/Suggestion
Have you performed a forced degradation study? A forced degradation study can help to intentionally generate degradation products and aid in their identification and tracking.[4] This provides a baseline for what to expect under stress conditions.
Is your HPLC method specific enough? The analytical method must be able to resolve all potential degradation products from the parent peak and from each other. Method optimization, including changes in mobile phase composition, gradient, or column chemistry, may be necessary.
Could the new peaks be related to excipients or other components in the formulation? If working with a formulation, run individual components through the HPLC method to rule out interference.

Issue 3: Inconsistent results are obtained across different batches of the compound.

Question Answer/Suggestion
Are the storage conditions for all batches identical? Minor variations in temperature, humidity, or light exposure can lead to different degradation profiles over time. Ensure consistent and controlled storage.
Is there a possibility of polymorphic differences between batches? Different crystalline forms of a compound can have varying stability. Consider performing solid-state characterization (e.g., XRPD, DSC) on the different batches.
Are you using a well-validated analytical method? Method variability can contribute to inconsistent results. Ensure the analytical method is robust and validated for precision, accuracy, and linearity.

Data Presentation

Table 1: Summary of a Hypothetical Forced Degradation Study for this compound
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours60 °C15.2%2
Base Hydrolysis 0.1 M NaOH8 hours60 °C25.8%2
Oxidation 3% H₂O₂24 hoursRoom Temp18.5%3
Thermal Solid State48 hours80 °C5.1%1
Photolytic Solid State, ICH Option 17 daysRoom Temp8.9%2

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and store it in an oven at 80 °C for 48 hours.

    • At the end of the study, dissolve the solid in the solvent to the initial stock solution concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the solid in the solvent to the initial stock solution concentration and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and observe the formation of any new peaks.

Mandatory Visualizations

cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound h2o H₂O (Acid or Base) parent->h2o prod1 Cyclobutanecarboxylic Acid h2o->prod1 prod2 Piperazine h2o->prod2

Caption: Hypothetical hydrolytic degradation pathway.

cluster_oxidation Oxidative Degradation Pathway parent This compound oxidant [O] parent->oxidant prod1 Piperazine-N-oxide derivative oxidant->prod1 prod2 Other oxidative products oxidant->prod2

Caption: Potential oxidative degradation pathway.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Timepoints & Neutralize/Dilute stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: % Degradation, Peak Purity, Identify Degradants analyze->evaluate

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Novel Drug Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the aqueous solubility of novel drug compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers to common problems encountered in the lab.

1. General Strategy & Selection

Q1: I have a new compound with poor aqueous solubility. Where do I start?

A1: The first step is to characterize your compound's physicochemical properties, such as its Biopharmaceutics Classification System (BCS) class, melting point, logP, and pH-solubility profile. This information will guide you in selecting the most appropriate solubility enhancement technique. A common starting point for BCS Class II drugs (low solubility, high permeability) is to explore techniques that increase the dissolution rate.[1][2][3][4] For 'brick-dust' molecules with high melting points, strategies that disrupt the crystal lattice, like amorphous solid dispersions, are often effective.

Q2: My compound is precipitating out of solution after I've used a solubility enhancement technique. What's happening?

A2: Precipitation upon dilution in an aqueous medium is a common issue, particularly with co-solvent and supersaturating systems like amorphous solid dispersions. This often occurs because the aqueous environment cannot maintain the high-energy state of the solubilized drug. To address this, consider incorporating precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into your formulation. These polymers can help maintain a supersaturated state for a longer period, allowing for better absorption.

2. pH Adjustment

Q3: I've adjusted the pH of my solution to ionize my weakly acidic/basic compound, but the solubility increase is minimal or it's causing precipitation.

A3:

  • Buffer Capacity: Ensure the buffer system you are using has sufficient capacity to maintain the desired pH, especially upon dilution.

  • Salt Formation: For ionizable drugs, forming a salt is often more effective than simple pH adjustment.[4][5] An acidic drug can be reacted with a base to form a more soluble salt, and vice versa.

  • Precipitation: If the drug precipitates, you may be exceeding the solubility of the ionized form at that specific pH and ionic strength. Consider using a combination of pH adjustment and a co-solvent to improve solubility further.[]

3. Co-solvents

Q4: My compound is soluble in the co-solvent system, but it crashes out when I add it to my aqueous buffer for an in vitro assay.

A4: This is a classic issue with co-solvent systems. The addition of the aqueous buffer drastically changes the solvent environment, reducing the co-solvent's ability to keep the drug in solution.

  • Optimize Co-solvent Percentage: You may be using too high a concentration of the organic co-solvent. Try to use the minimum amount of co-solvent necessary to dissolve the compound.

  • Use of Surfactants: Combining the co-solvent with a non-ionic surfactant can help to create micelles that encapsulate the drug upon dilution, preventing precipitation.

  • Slower Addition: Try adding the co-solvent/drug mixture to the aqueous phase more slowly and with vigorous stirring to allow for better dispersion.

4. Solid Dispersions

Q5: My amorphous solid dispersion (ASD) is showing signs of recrystallization during storage. How can I improve its stability?

A5: The physical stability of ASDs is a critical challenge. Recrystallization will negate the solubility advantage.

  • Polymer Selection: The choice of polymer is crucial. Polymers with a high glass transition temperature (Tg) can help to prevent molecular mobility and thus recrystallization. Ensure good miscibility between your drug and the polymer.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to reduce the drug-to-polymer ratio.

  • Moisture: Moisture can act as a plasticizer, lowering the Tg of the system and promoting recrystallization. Store your ASDs in desiccated conditions and consider using moisture-protective packaging.

Q6: The dissolution rate of my solid dispersion is not as high as expected.

A6:

  • Incomplete Amorphization: Verify that your drug is fully amorphous within the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

  • Polymer Properties: The polymer itself might be gelling upon contact with the dissolution media, which can hinder drug release.[7] Consider using a different polymer or incorporating a disintegrant into your formulation.

  • Wettability: Poor wettability of the solid dispersion can limit dissolution. The inclusion of a surfactant in the formulation or dissolution medium can improve this.

5. Nanoparticles

Q7: I'm having trouble controlling the particle size and achieving a narrow size distribution for my nanoparticles.

A7: Particle size and polydispersity are influenced by several factors in both top-down (milling) and bottom-up (precipitation) methods.

  • Stabilizers: The type and concentration of stabilizers (surfactants or polymers) are critical. Experiment with different stabilizers and concentrations to find the optimal conditions for your compound.

  • Process Parameters: For bottom-up methods, factors like the rate of addition of the drug solution to the anti-solvent and the stirring speed can significantly impact particle size. In top-down methods, milling time and energy are key parameters.

6. Cyclodextrins

Q8: The solubility enhancement with cyclodextrins is lower than I anticipated.

A8:

  • Type of Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the size of your drug molecule. Beta-cyclodextrins are commonly used, but alpha- or gamma-cyclodextrins might be more suitable for smaller or larger molecules, respectively. Modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), offer improved solubility and are often more effective.

  • Complexation Efficiency: The method of complexation plays a role. Techniques like kneading, co-evaporation, or freeze-drying can be more efficient than simple physical mixing.[8][9]

  • Stoichiometry: Ensure you are using an optimal drug-to-cyclodextrin molar ratio. A phase solubility study can help determine this.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table provides a summary of the typical fold increase in aqueous solubility that can be achieved with various techniques for poorly soluble compounds. Note that the actual enhancement is highly dependent on the specific drug properties.

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantagesSuitable for BCS Class
Micronization 2 - 10Simple, well-established technique.Limited to dissolution rate enhancement, not equilibrium solubility.II
Nanonization (Nanosuspensions) 10 - 100Significant increase in surface area and dissolution rate.Potential for particle aggregation; requires specialized equipment.II, IV
pH Adjustment/Salt Formation 10 - 1,000+Simple and cost-effective for ionizable drugs.Only applicable to ionizable compounds; risk of precipitation in the GI tract.II
Co-solvents 10 - 10,000+High solubilization capacity.Potential for toxicity; risk of precipitation upon dilution.II, IV
Surfactants (Micellar Solubilization) 10 - 1,000Enhances wetting and solubilization.Potential for GI irritation and toxicity at high concentrations.II, IV
Cyclodextrin Complexation 10 - 5,000Forms soluble inclusion complexes; can improve stability.Limited by the size of the drug and cyclodextrin cavity; can be costly.II, IV
Amorphous Solid Dispersions (ASDs) 10 - 10,000+Creates a high-energy amorphous form with significantly increased apparent solubility.Thermodynamically unstable (risk of recrystallization); requires careful polymer selection.II, IV
Lipid-Based Formulations (e.g., SEDDS) 10 - 1,000+Enhances solubility and can improve permeability by utilizing lipid absorption pathways.Complex formulation development; potential for drug degradation in lipid excipients.II, IV

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Materials: Poorly soluble drug, a suitable polymer carrier (e.g., PVP K30, HPMC E5), a common solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the polymer.

  • Procedure:

    • Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the drug and the polymer in the minimum amount of the common solvent in a round-bottom flask. Use a magnetic stirrer to ensure complete dissolution.

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Continue evaporation until a dry film or powder is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24-48 hours to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

    • Store the final product in a desiccator to prevent moisture absorption.

  • Characterization: Analyze the solid dispersion using DSC (to confirm the absence of a melting peak for the drug) and XRPD (to confirm the amorphous nature).

Protocol 2: Preparation of a Drug-Cyclodextrin Complex by Kneading Method

  • Materials: Poorly soluble drug, β-cyclodextrin or a derivative (e.g., HP-β-CD), deionized water, ethanol.

  • Procedure:

    • Determine the appropriate molar ratio of the drug to cyclodextrin (e.g., 1:1).

    • Accurately weigh the drug and cyclodextrin.

    • Place the cyclodextrin in a glass mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Gradually add the drug to the cyclodextrin paste while triturating with the pestle.

    • Continue kneading for a specified period (e.g., 30-60 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

    • Store the complex in a well-closed container in a cool, dry place.

    • Characterization: Confirm complex formation using techniques such as FTIR spectroscopy (to observe shifts in characteristic peaks) and DSC (to see the disappearance or shifting of the drug's melting peak).

Visualizations

The following diagrams illustrate key workflows and concepts in solubility enhancement.

experimental_workflow_asd cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Weigh Drug & Polymer dissolve Dissolve in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill dsc DSC Analysis mill->dsc xrpd XRPD Analysis mill->xrpd dissolution Dissolution Testing mill->dissolution stability Stability Studies dissolution->stability

Figure 1: Experimental workflow for preparing and evaluating an amorphous solid dispersion.

decision_tree_solubility compound Poorly Soluble Compound ionizable Is the compound ionizable? compound->ionizable thermally_stable Is the compound thermally stable? ionizable->thermally_stable No ph_salt pH Adjustment / Salt Formation ionizable->ph_salt Yes high_dose Is a high dose required? thermally_stable->high_dose No asd Amorphous Solid Dispersion thermally_stable->asd Yes (Hot-Melt Extrusion) lipid Lipid-Based Formulation high_dose->lipid Yes nanosize Particle Size Reduction (Nanonization) high_dose->nanosize No complexation Cyclodextrin Complexation nanosize->complexation Consider as alternative

Figure 2: A simplified decision tree for selecting a solubility enhancement technique.

cyclodextrin_complexation cluster_cd Cyclodextrin (Host) cd Hydrophilic Exterior complex Inclusion Complex (Enhanced Solubility) cd->complex cavity Hydrophobic Cavity drug Poorly Soluble Drug (Guest) drug->complex

References

Technical Support Center: Optimizing N-Acylation of Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-acylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-acylation of piperazine?

The main challenge is controlling the selectivity between mono-acylation and di-acylation. Since piperazine has two secondary amine groups with similar reactivity, reactions can often yield a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material. Other challenges include purification of the final product from reaction byproducts and salts.

Q2: What are the most common methods to achieve selective mono-N-acylation?

Several strategies are employed to favor mono-acylation over di-acylation:

  • Use of a Large Excess of Piperazine: Employing a significant excess of piperazine relative to the acylating agent shifts the statistical probability towards mono-substitution.

  • In-situ Mono-Protonation: Reacting piperazine with one equivalent of acid (e.g., HCl or acetic acid) forms the piperazinium salt. The protonated nitrogen is deactivated, allowing the free secondary amine to react selectively.[1]

  • Use of Protecting Groups: Starting with a mono-protected piperazine, such as N-Boc-piperazine, ensures that acylation can only occur at the unprotected nitrogen. The protecting group can be removed in a subsequent step.[2]

  • Slow Addition of Acylating Agent: Adding the acylating agent slowly to the reaction mixture at a low temperature helps to minimize localized high concentrations, reducing the chance of a second acylation event on the newly formed mono-acylated product.

Q3: Which acylating agents are typically used for this reaction?

A variety of acylating agents can be used, with the choice depending on the desired product and the reactivity of the starting materials. Common agents include:

  • Acyl Halides (e.g., Acyl Chlorides): Highly reactive and widely used. Reactions are often fast and conducted at low temperatures in the presence of a base to neutralize the resulting acid (e.g., HCl).[3][4]

  • Acid Anhydrides: Generally less reactive than acyl chlorides, which can sometimes improve selectivity.[4]

  • Carboxylic Acids: These require the use of a coupling agent (e.g., EDCI, DCC, HOBt) to activate the carboxylic acid for amide bond formation.[2]

Q4: What role does the solvent play in optimizing the reaction?

The solvent choice is critical for reaction success. It must dissolve the reactants and reagents while being inert to the reaction conditions. The polarity and boiling point can significantly influence reaction rate and yield. For instance, a method for preparing mono-substituted piperazine suggests using a solvent with a boiling point close to that of piperazine itself.[5] In amide coupling reactions, polar aprotic solvents like acetonitrile or DMF are often effective.[2]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

Possible CauseSuggested Solution
Inactive Reagents Ensure the acylating agent has not been hydrolyzed by atmospheric moisture. Use freshly opened or purified reagents. Verify the quality of the piperazine starting material.
Incorrect Stoichiometry Carefully check the molar equivalents of all reactants. For mono-acylation, ensure the acylating agent is the limiting reagent.
Inappropriate Base The base may be too weak to scavenge the acid byproduct effectively or too strong, leading to side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For coupling reactions, a non-nucleophilic base is crucial.
Suboptimal Temperature If the reaction is too slow, consider gentle heating. However, for highly reactive acylating agents like acyl chlorides, reactions are often run at 0 °C or below to prevent side reactions.
Poor Solvent Choice Reactants may not be fully dissolved, or the solvent may be interfering with the reaction. Screen a variety of solvents with different polarities (e.g., DCM, THF, ACN, DMF).[2]

Problem: Significant formation of di-acylated byproduct.

Possible CauseSuggested Solution
Excess Acylating Agent Use a stoichiometric amount or a slight deficit of the acylating agent (e.g., 0.95 equivalents) relative to piperazine.
Rapid Addition of Reagent Add the acylating agent dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
High Reactivity If the issue persists, switch to a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) or use a mono-protection strategy (Boc-piperazine) or the in-situ protonation method.[1]

Problem: Difficulty in purifying the product.

Possible CauseSuggested Solution
Amine Salts The product and/or unreacted piperazine can form salts with the acid byproduct (e.g., hydrochloride salts). Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize these salts and extract the free amine into an organic solvent.
Byproducts with Similar Polarity If the byproduct is difficult to separate by column chromatography, consider alternative purification methods. One approach involves dissolving the crude mixture in a solvent like acetone and selectively precipitating the product as a salt, such as a diacetate, which can then be isolated and neutralized.[6]
Water-Soluble Product If the product has high polarity, it may be partially soluble in the aqueous layer during extraction. Use a more polar organic solvent for extraction (e.g., ethyl acetate or a mixture with THF) or back-extract the aqueous layer multiple times.

Experimental Protocols & Data

Protocol 1: General Mono-N-Acylation with Acyl Chloride

This protocol is a standard procedure for the mono-acylation of piperazine using an excess of the amine.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (4.0 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve the acyl chloride (1.0 eq.) in DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Acylation via Amide Coupling

This protocol is suitable for acylating piperazine with a carboxylic acid using coupling agents.

  • Setup: To a solution of the carboxylic acid (1.0 eq.) in acetonitrile, add EDCI (1.2 eq.), HOBt (1.2 eq.), and triethylamine (1.2 eq.).[2] Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: Add N-Boc-piperazine (1.2 eq.) to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture to reflux and stir for 24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[2]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography.

Data Presentation: Solvent Effects on Amide Coupling

The choice of solvent can significantly impact the yield of the acylation reaction. The following table summarizes the effect of different solvents on the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine.

EntrySolventTemperatureTime (h)Yield (%)
1DCMReflux2419
2THFReflux24<10
3TolueneReflux24<10
4DioxaneReflux2419
5DMF80 °C2443
6AcetonitrileReflux2462
Data adapted from a study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.[2]

Visual Guides

Caption: General experimental workflow for the N-acylation of piperazine.

Caption: Decision tree for troubleshooting low reaction yields.

Caption: Key strategies to control selectivity for mono-N-acylation.

References

analytical challenges in the characterization of small molecule isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered during the characterization of small molecule isomers. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of small molecule isomers, and why are they analytically challenging?

A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] This fundamental similarity is the root of the analytical challenge. The main types are:

  • Constitutional (or Structural) Isomers: Atoms are connected in a different order. They have distinct physical and chemical properties, but can still be difficult to separate if those properties are very similar.

  • Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement. These are particularly challenging.[2]

    • Enantiomers: Non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation impossible with standard chromatographic techniques.[3] Their biological activity, however, can differ significantly.[4]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can be separated by standard achiral methods like HPLC or GC, though optimization is often required.[5]

Q2: My isomers have the same mass. How can I differentiate them using mass spectrometry (MS)?

A2: While isomers have the same mass, making them indistinguishable by a standard mass analyzer alone, several MS-based strategies can be employed:

  • Tandem MS (MS/MS): Fragmentation patterns can sometimes differ between isomers, especially constitutional isomers. However, for structurally similar isomers, the spectra may be nearly identical.[6] Advanced fragmentation techniques like ultraviolet photodissociation (UVPD) can sometimes reveal subtle structural differences.[7]

  • Coupling with Chromatography: The most common approach is to separate the isomers chromatographically before they enter the mass spectrometer (e.g., LC-MS, GC-MS).[8] For enantiomers, this requires a chiral separation method.

  • Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[9][10] Since isomers can have different three-dimensional shapes, they will have different drift times through the ion mobility cell, allowing for their separation and individual mass analysis.[1][11]

Q3: Why am I not seeing separation of my enantiomers on my HPLC system?

A3: Enantiomers cannot be separated using standard (achiral) chromatography columns, such as a C18 column, because they interact identically with the stationary phase.[12] To resolve enantiomers, you must introduce a chiral component into your system. There are two primary approaches:

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most common method, utilizing a column where the stationary phase is itself chiral.[13][14] The enantiomers interact differently with the CSP, leading to different retention times.

  • Indirect Method (Chiral Derivatization): The racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers.[12] These diastereomers have different physical properties and can then be separated on a standard achiral column.[15]

Q4: My NMR spectrum is very complex and the peaks are overlapping. Could this be due to the presence of isomers?

A4: Yes, a complex or unexpected NMR spectrum can often indicate the presence of an isomeric mixture.[16]

  • Constitutional Isomers: A mixture of constitutional isomers will show two distinct sets of peaks, effectively superimposing two different spectra and complicating interpretation.[17][18]

  • Diastereomers: Diastereomers are distinct compounds and will have different NMR spectra, with unique chemical shifts and coupling constants for each.[17]

  • Rotamers (Atropisomers): If rotation around a single bond is restricted, distinct, non-interconverting conformers (rotamers or atropisomers) can exist.[1] These can give rise to a doubled set of peaks in the NMR spectrum. Running the experiment at a higher temperature can sometimes cause these peaks to coalesce as bond rotation becomes faster on the NMR timescale.[16]

Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for isomer separation?

A5: SFC is a powerful technique for chiral separations and is often preferred over normal-phase HPLC.[19][20] Key advantages include:

  • Speed: Due to the low viscosity of supercritical CO2 (the primary mobile phase), high flow rates can be used without generating high backpressure, leading to significantly faster separations—often 5-10 times faster than HPLC.[19]

  • Efficiency and Resolution: SFC can provide excellent resolution, sometimes superior to HPLC for certain compounds.[21]

  • "Green" Chemistry: SFC primarily uses compressed CO2, reducing the consumption of toxic organic solvents required for normal-phase LC.[20]

  • Cost-Effectiveness: Reduced solvent usage lowers both purchase and disposal costs.[21]

Troubleshooting Guides

Problem: My isomeric peaks are co-eluting or have poor resolution in my LC-MS analysis.

This is a common issue when dealing with structurally similar isomers. The following workflow can help diagnose and solve the problem.

G start Start: Isomers Co-elute check_type Are the isomers enantiomers or diastereomers/constitutional? start->check_type enantiomers Enantiomers check_type->enantiomers Enantiomers diastereomers Diastereomers or Constitutional Isomers check_type->diastereomers Diastereomers/ Constitutional use_chiral Use a Chiral Stationary Phase (CSP) column or Chiral Mobile Phase Additive enantiomers->use_chiral optimize_achiral Optimize Achiral Separation diastereomers->optimize_achiral consider_sfc Consider SFC for faster and often better chiral separations use_chiral->consider_sfc consider_imms If co-elution persists, use Ion Mobility-MS (IM-MS) for gas-phase separation use_chiral->consider_imms If CSP fails optimize_params Modify Method: - Change mobile phase gradient - Adjust pH - Lower flow rate - Change temperature optimize_achiral->optimize_params change_column Try a different achiral column (e.g., Phenyl-Hexyl, PFP) with alternative selectivity optimize_params->change_column If still no separation change_column->consider_imms If still co-eluting

Caption: Troubleshooting Logic for Unresolved Isomeric Peaks.

Problem: I'm observing peak splitting or broad peaks in my mass spectrometry data.

A: Poor peak shape can obscure the presence of closely eluting isomers and interfere with accurate quantification.[22]

  • Check for Column Contamination: Contaminants on the column can lead to secondary interactions and peak distortion. Flush the column or replace it if necessary.[22]

  • Optimize Ionization Conditions: Suboptimal settings in the ion source (e.g., gas flows, temperatures) can cause peak broadening. Perform a source tuning and optimization.[22]

  • Assess for Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks. Dilute your sample and re-inject.

  • Rule out Rotamers/Conformers: In some cases, molecules that exist as multiple stable conformers (rotamers) at room temperature can exhibit broad or split peaks. Try altering the column temperature; warming the column may coalesce the peaks into a single sharp one.[16]

Problem: My isomers co-elute, and their MS/MS fragmentation spectra are identical.

A: This is a classic challenge, especially with stereoisomers. When chromatography and standard MS/MS fail, more advanced techniques are required.

  • Ion Mobility-Mass Spectrometry (IM-MS): This is the premier solution for this problem. IM-MS separates ions based on their shape (collisional cross-section) in the gas phase. Even subtle differences in the 3D structure of isomers can lead to different drift times, allowing for their separation before they are fragmented and detected by the mass spectrometer.[9][23]

  • Alternative Fragmentation Methods: Explore different fragmentation techniques if available on your instrument. Methods like Ultraviolet Photodissociation (UVPD) or Electron Capture/Transfer Dissociation (ECD/ETD) can sometimes produce unique fragment ions for isomers that are not observed with standard Collision-Induced Dissociation (CID).[7]

  • Gas-Phase Hydrogen-Deuterium Exchange (HDX): Coupling HDX with IM-MS can help distinguish isomers. The rate and extent of hydrogen exchange with a deuterium source (like D₂O) can vary based on the gas-phase structure and stability of the isomer, providing an additional dimension for differentiation.[24]

Quantitative Data Summary

The choice of analytical technique significantly impacts the speed, efficiency, and cost of isomer characterization. The table below summarizes typical performance characteristics.

TechniqueTypical Resolution (Rs)Analysis TimeKey AdvantageCommon Application
Chiral HPLC 1.5 - 3.010 - 60 minHigh versatility, widely availableRoutine enantiomeric purity analysis[13]
Chiral SFC 2.0 - 5.02 - 10 minHigh speed, reduced solvent use[19][20]High-throughput screening, preparative separations[21]
Capillary Electrophoresis (CE) > 2.05 - 20 minHigh efficiency, minimal sample requiredAnalysis of charged chiral drugs[13]
GC (with Chiral Column) > 2.015 - 45 minExcellent for volatile compoundsAnalysis of volatile/semi-volatile isomers
Ion Mobility-MS 1.1 - 2.0 (peak-to-peak)< 1 minSeparates co-eluting isomers, shape analysisComplex mixtures, when chromatography fails[23]

Key Experimental Protocols

Protocol 1: General Workflow for Isomer Characterization

This diagram outlines a logical workflow for approaching an isomer characterization problem, starting from basic analysis and progressing to more specialized techniques as needed.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Specialized Separation cluster_3 Phase 4: Confirmation start Sample Containing Potential Isomers initial_analysis Initial Analysis: - Achiral LC-MS - NMR Spectroscopy start->initial_analysis check_resolution Are Isomers Resolved? initial_analysis->check_resolution adv_nmr Advanced NMR: - Chiral Solvating Agents - 2D NMR initial_analysis->adv_nmr Complex NMR chiral_methods Chiral Separation Methods: - Chiral HPLC/SFC - Chiral GC/CE check_resolution->chiral_methods No (Enantiomers) imms Gas-Phase Separation: Ion Mobility-MS (IM-MS) check_resolution->imms No (Co-elution) end Structure Elucidated & Quantified chiral_methods->end imms->end adv_nmr->end

Caption: General Workflow for Small Molecule Isomer Characterization.

Protocol 2: Chiral Separation of Enantiomers using HPLC-UV

This protocol provides a starting point for developing a chiral HPLC method.

  • Objective: To separate a racemic mixture of a chiral compound (e.g., Ketoprofen).

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is a versatile starting point (e.g., Amylose or Cellulose-based column, such as Chiralpak IA, IB, IC, etc.).

  • Mobile Phase:

    • Normal Phase Mode (Common for SFC/HPLC): A mixture of an alkane (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.

    • Additives: For acidic or basic compounds, add a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) additive to the alcohol modifier to improve peak shape.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • UV Detection: Set to the λmax of the compound.

  • Procedure:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis.

    • Optimization: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). The type of alcohol (Methanol, Ethanol, Isopropanol) can also dramatically change selectivity.

Protocol 3: Distinguishing Positional Isomers using Ion Mobility-MS (IM-MS)

This protocol outlines the general steps for using IM-MS to separate isomers that are difficult to resolve chromatographically.

  • Objective: To separate co-eluting constitutional isomers (e.g., o-, m-, p-substituted analogs).

  • Instrumentation: An Ion Mobility-Mass Spectrometer (e.g., Agilent 6560 DTIMS-QTOF, Waters SYNAPT G2-Si).

  • Sample Introduction: Direct infusion via syringe pump or via a short LC run (if sample cleanup is needed).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to keep the parent molecule intact.

  • IM-MS Parameters:

    • Drift Gas: Nitrogen (N₂)

    • Drift Tube Pressure & Temperature: Follow manufacturer's recommendations for optimal resolution (e.g., ~4 Torr, 300 K).

    • Drift Voltage: Ramped or set to a value that provides sufficient separation of the isomers.

  • Procedure:

    • Introduce the sample into the instrument.

    • Acquire data, ensuring both the mass spectrum and the ion mobility drift time profile are recorded.

    • Extract the ion chromatogram for the m/z of the isomers.

    • View the corresponding arrival time distribution (ATD) or drift time plot. If the isomers have different shapes, they will appear as distinct peaks in the drift time plot, even if they have the same m/z.

    • The separated drift peaks can then be individually analyzed by MS/MS for further structural confirmation.

References

strategies to minimize epimerization during chiral synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in chiral synthesis?

A: Epimerization is the unwanted conversion of a desired stereoisomer into its diastereomer at a single chiral center. In the context of drug development and chiral synthesis, this is a critical issue because different stereoisomers of a molecule can have vastly different biological activities, potencies, and toxicological profiles. Even small amounts of an undesired epimer can lead to reduced efficacy, increased side effects, and complications in purification and regulatory approval.

Q2: What are the most common causes of epimerization?

A: Epimerization is typically caused by the removal of a proton from a stereogenic center, leading to a planar, achiral intermediate (like an enolate), followed by non-stereoselective re-protonation. The most common factors that promote this are:

  • Basic conditions: Strong bases can readily abstract acidic protons at chiral centers.

  • Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction and can accelerate equilibration to a more stable, but undesired, epimer.

  • Prolonged reaction times: Longer exposure to epimerizing conditions increases the likelihood of product racemization or epimerization.

  • Solvent polarity: Polar, protic solvents can facilitate proton exchange and stabilize charged intermediates that lead to epimerization.

  • Activation method in amide coupling: Certain activating agents in peptide synthesis can promote the formation of oxazolone intermediates, which are prone to racemization.

Q3: How can I detect and quantify epimerization in my sample?

A: Several analytical techniques can be used to detect and quantify epimers:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between diastereomers, as they are distinct compounds with different chemical shifts and coupling constants. Chiral shift reagents can be used to differentiate enantiomers.

  • Mass Spectrometry (MS): While epimers have the same mass, they can sometimes be distinguished by tandem MS (MS/MS) fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identification and quantification.[1][2][3]

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Aldol Reactions Using Evans Chiral Auxiliaries

Issue: You are performing an Evans aldol reaction and observing a low diastereomeric ratio (d.r.) in your product, indicating significant epimerization of the newly formed stereocenters.

Potential Causes and Solutions:

  • Incorrect Enolate Geometry: The stereochemical outcome of the Evans aldol reaction is highly dependent on the formation of the Z-enolate.

    • Troubleshooting:

      • Choice of Boron Reagent: Use dibutylboron triflate (Bu2BOTf) or 9-BBN-OTf, which are known to strongly favor the formation of the Z-enolate.

      • Base: Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is freshly distilled and dry.

      • Solvent: A non-coordinating solvent like dichloromethane (DCM) or diethyl ether (Et2O) is generally preferred.

  • Epimerization via Retro-Aldol Reaction: The aldol reaction can be reversible, and under certain conditions, the product can revert to the starting materials and re-react with lower stereoselectivity.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature (typically -78 °C) throughout the enolization and aldol addition steps. Do not allow the reaction to warm up prematurely.

      • Reaction Time: Quench the reaction as soon as it is complete (monitor by TLC). Prolonged reaction times, even at low temperatures, can lead to equilibration.

  • Chelation Control Issues: The high diastereoselectivity of the Evans aldol reaction relies on a well-defined, chair-like Zimmerman-Traxler transition state, which is enforced by chelation to the boron atom.

    • Troubleshooting:

      • Lewis Acid Stoichiometry: Ensure you are using a stoichiometric amount of the boron triflate.

      • Water Contamination: The reaction is highly sensitive to water, which can hydrolyze the boron enolate and disrupt the chelated transition state. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Illustrative Data: Effect of Boron Reagent and Solvent on Diastereoselectivity

Chiral AuxiliaryAldehydeBoron ReagentBaseSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu2BOTfDIPEACH2Cl2-78 to 0>99:1
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde9-BBN-OTfDIPEACH2Cl2-78 to 0>99:1
(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu2BOTfTEAEt2O-78 to 098:2
(S)-4-benzyl-2-oxazolidinoneBenzaldehydeTiCl4DIPEACH2Cl2-7810:90 (reversal of selectivity)

Note: This data is representative and compiled from typical outcomes reported in the literature.

Detailed Experimental Protocol (Evans syn-Aldol Reaction):

  • Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.

  • Enolization: Slowly add diisopropylethylamine (1.2 equiv) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a pH 7 phosphate buffer.

  • Workup: Extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

  • Analysis: Determine the diastereomeric ratio by 1H NMR analysis or chiral HPLC.

Guide 2: Epimerization During Asymmetric Alkylation of Chiral Enolates

Issue: You are performing an alkylation of a ketone or ester bearing a chiral auxiliary and observing a mixture of diastereomers, indicating loss of stereochemical integrity at the α-carbon.

Potential Causes and Solutions:

  • Enolate Equilibration: If the deprotonation is not fast, quantitative, and irreversible, the initially formed kinetic enolate can equilibrate to the thermodynamic enolate, which may react with lower diastereoselectivity or lead to the opposite stereoisomer.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure rapid and irreversible deprotonation.

      • Temperature: Perform the deprotonation at low temperatures (typically -78 °C) to favor the kinetic enolate.

  • Proton Exchange with Excess Carbonyl Compound: The presence of unreacted starting material can lead to proton exchange with the enolate, causing racemization.

    • Troubleshooting:

      • Order of Addition: Add the carbonyl compound slowly to a solution of the base at low temperature to ensure that each molecule is deprotonated immediately upon addition.

  • Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate.

    • Troubleshooting:

      • Aprotic Solvents: Use aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et2O).

      • Additives: In some cases, additives like HMPA (use with caution due to toxicity) or LiCl can break up enolate aggregates and improve selectivity.

Illustrative Data: Effect of Base and Temperature on Diastereoselectivity of Alkylation

SubstrateElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (d.e.)
N-propionyl-(S)-4-benzyloxazolidinoneBenzyl bromideLDATHF-78>98%
N-propionyl-(S)-4-benzyloxazolidinoneBenzyl bromideNaHMDSTHF-78>98%
N-propionyl-(S)-4-benzyloxazolidinoneBenzyl bromideKHMDSTHF-7895%
N-propionyl-(S)-4-benzyloxazolidinoneBenzyl bromideLDATHF085%

Note: This data is representative and compiled from typical outcomes reported in the literature.

Visualizations

Mechanism of Epimerization via Enolate Formation

epimerization_mechanism cluster_reactants Reactant cluster_intermediate Intermediate cluster_products Products start Chiral Carbonyl (R-configuration) enolate Achiral Enolate (Planar) start->enolate Base (B:) - H-B⁺ end_R Chiral Carbonyl (R-configuration) enolate->end_R Protonation (H-B⁺) - B: end_S Chiral Carbonyl (S-configuration - Epimer) enolate->end_S Protonation (H-B⁺) - B:

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Zimmerman-Traxler Model for Evans syn-Aldol Reaction

Caption: Key features of the Zimmerman-Traxler model for the Evans syn-aldol reaction.

Decision Workflow for Minimizing Epimerization

decision_workflow start Epimerization Observed reaction_type Identify Reaction Type start->reaction_type amide_coupling Amide Coupling reaction_type->amide_coupling Peptide/Amide Bond enolate_reaction Enolate-based C-C Bond Formation (Aldol, Alkylation) reaction_type->enolate_reaction Carbonyl α-functionalization coupling_reagent Optimize Coupling Reagent (e.g., HATU, COMU) amide_coupling->coupling_reagent base_enolate Use Strong, Non-nucleophilic Base (e.g., LDA, NaHMDS) enolate_reaction->base_enolate additives Use Additives (e.g., HOBt, Oxyma) coupling_reagent->additives base_coupling Use Hindered, Weaker Base (e.g., DIPEA, 2,4,6-collidine) additives->base_coupling temp_coupling Lower Reaction Temperature base_coupling->temp_coupling temp_enolate Maintain Low Temperature (-78 °C) base_enolate->temp_enolate solvent_enolate Use Anhydrous, Aprotic Solvent (THF, Et2O) temp_enolate->solvent_enolate order_of_addition Slow Addition of Substrate to Base solvent_enolate->order_of_addition

Caption: A decision-making workflow for troubleshooting and minimizing epimerization.

References

Technical Support Center: Addressing Off-Target Effects of Piperazine-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the piperazine ring so common in drug molecules?

A1: The piperazine ring is a popular scaffold in medicinal chemistry for several reasons. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse chemical libraries. The piperazine moiety can also improve the pharmacokinetic properties of a drug, such as its solubility and oral bioavailability. Furthermore, the rigid structure of the piperazine ring can help to properly orient the pharmacophoric groups for optimal interaction with the target protein.[1][2]

Q2: What are the most common off-target effects associated with piperazine-containing molecules?

A2: Off-target effects are highly dependent on the overall structure of the molecule, not just the piperazine ring. However, due to the frequent use of arylpiperazine moieties, off-target interactions with G-protein coupled receptors (GPCRs), particularly serotonergic, dopaminergic, and adrenergic receptors, are common.[3][4][5] Additionally, many kinase inhibitors incorporate a piperazine ring, leading to potential off-target effects on other kinases.[6]

Q3: How can I predict potential off-target effects of my piperazine-containing compound?

A3: Computational approaches are a valuable first step in predicting off-target interactions.[7] These methods use ligand-based and structure-based approaches to screen your molecule against a large database of known protein targets. Publicly available databases such as ChEMBL can also be used to identify compounds with similar structures and their known biological activities.

Q4: At what stage of my research should I be concerned about off-target effects?

A4: It is advisable to consider off-target effects as early as possible in the drug discovery process. Early-stage screening can help in selecting lead candidates with better selectivity profiles and can inform the design of more specific molecules.[8][9] Investigating off-target effects is also crucial when unexpected or inconsistent results are observed in cellular or in vivo experiments.

Troubleshooting Guides

Problem 1: My piperazine-containing compound shows a different phenotype in cells than expected based on its purified target activity.

  • Question: Could off-target effects be responsible for the observed cellular phenotype? Answer: Yes, this is a common issue. A compound's activity against a purified protein does not always translate directly to its effect in a complex cellular environment. The molecule could be interacting with other proteins ("off-targets") that lead to the observed phenotype. It is crucial to perform broader selectivity profiling to identify these unintended interactions.[7]

  • Question: What is the first step I should take to investigate this discrepancy? Answer: A good first step is to perform a broad off-target screening assay. For kinase inhibitors, this could be a kinase panel profiling service.[10][11] For compounds expected to target GPCRs, a receptor binding panel would be appropriate. These screens will provide data on the binding affinity of your compound to a wide range of other potential targets.

Problem 2: I am observing high levels of cytotoxicity with my compound, even at concentrations where it should be specific for its target.

  • Question: How can I determine if the cytotoxicity is an on-target or off-target effect? Answer: One approach is to use a structurally related but inactive analog of your compound as a negative control. If the inactive analog also shows cytotoxicity, it suggests an off-target effect or a general chemical toxicity. Another strategy is to use techniques like siRNA or CRISPR to knock down the intended target. If the cytotoxicity is still observed in the absence of the target, it is likely an off-target effect.

  • Question: What are some common off-targets that can lead to cytotoxicity? Answer: Off-target inhibition of essential kinases or interference with mitochondrial function are common causes of cytotoxicity. Kinase selectivity profiling and mitochondrial toxicity assays can help to identify the specific off-target responsible.

Data on Off-Target Effects of Common Piperazine-Containing Drugs

Below are tables summarizing the on-target and off-target binding affinities for several well-known piperazine-containing drugs.

Table 1: Receptor Binding Profile of Olanzapine

ReceptorKi (nM)Receptor Family
Serotonin 5-HT2A4GPCR
Serotonin 5-HT65GPCR
Histamine H17GPCR
Serotonin 5-HT2C11GPCR
Dopamine D1-D411-31GPCR
Adrenergic α119GPCR
Serotonin 5-HT357GPCR
Muscarinic M1-M532-132GPCR

Data sourced from Psychopharmacology Institute.[3]

Table 2: Kinase and Off-Target Profile of Imatinib

TargetIC50 (nM)Target Family
c-Abl25Tyrosine Kinase
PDGF-R100Tyrosine Kinase
c-Kit100Tyrosine Kinase
NQO2~1000Oxidoreductase
ATP-sensitive K+ channel9400Ion Channel

Data compiled from multiple sources.[6][12]

Table 3: Phosphodiesterase (PDE) Selectivity of Sildenafil

TargetIC50 (nM)Target Family
PDE53.5Phosphodiesterase
PDE635Phosphodiesterase
PDE1280Phosphodiesterase
PDE2, 4, 7-11>1000Phosphodiesterase

Data adapted from various pharmacological studies. Sildenafil shows some affinity for PDE6, which is found in the retina and can explain some visual side effects.[13][14]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a piperazine-containing kinase inhibitor against a panel of kinases.

Objective: To determine the IC50 values of a test compound against a broad range of protein kinases.

Materials:

  • Test compound (piperazine-containing molecule)

  • Kinase panel (commercially available, e.g., from Promega or Reaction Biology)[10]

  • ATP

  • Substrate for each kinase (e.g., a peptide or protein)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Read the plate on a luminometer or fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: GPCR Radioligand Binding Assay (Competition Assay)

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[15][16]

Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) with known Kd

  • Unlabeled test compound (piperazine-containing molecule)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the unlabeled test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.

  • Define Non-specific Binding: Include wells with a high concentration of a known unlabeled ligand to determine non-specific binding.

  • Define Total Binding: Include wells with only the cell membranes and the radiolabeled ligand to determine total binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the log of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Off_Target_Screening_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Confirmation A Unexpected Phenotype or Toxicity with Piperazine Compound B Hypothesize Off-Target Effect A->B C In Silico Profiling (e.g., Virtual Screening) B->C Computational Approach D Broad Panel Screening (e.g., Kinase or GPCR Panel) B->D Experimental Approach F Identify Potential Off-Targets C->F E Cellular Thermal Shift Assay (CETSA) D->E Cellular Confirmation D->F E->F G Validate Hits with Orthogonal Assays (e.g., Dose-Response, Target Knockdown) F->G H Structure-Activity Relationship (SAR) Studies to Improve Selectivity G->H Troubleshooting_Workflow A Unexpected Experimental Result B Is the result reproducible? A->B C Check experimental setup: - Reagent quality - Instrument calibration - Protocol adherence B->C No D Is the on-target activity confirmed? B->D Yes H Result is an artifact. Re-evaluate experiment. C->H E Perform on-target validation: - Positive/negative controls - Dose-response curve D->E No F Consider off-target effects D->F Yes I On-target effect is not what was hypothesized. Re-evaluate mechanism. E->I G Perform selectivity profiling (e.g., Kinase/GPCR panels) F->G J Off-target effect is likely cause. Investigate identified off-targets. G->J Olanzapine_Targets cluster_high_affinity High Affinity (Ki < 20 nM) cluster_moderate_affinity Moderate Affinity (Ki 20-150 nM) Olanzapine Olanzapine (Arylpiperazine) D2 Dopamine D2 Olanzapine->D2 Antagonist H1 Histamine H1 Olanzapine->H1 Antagonist 5HT2A Serotonin 5-HT2A Olanzapine->5HT2A Antagonist 5HT2C Serotonin 5-HT2C Olanzapine->5HT2C Antagonist M1 Muscarinic M1 Olanzapine->M1 Antagonist 5HT3 Serotonin 5-HT3 Olanzapine->5HT3 Antagonist Alpha1 Adrenergic α1 Olanzapine->Alpha1 Antagonist

References

Validation & Comparative

Cyclobutyl(piperazin-1-yl)methanone versus other piperazine amides in CNS assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of centrally acting drugs. Its ability to confer favorable pharmacokinetic properties and interact with a diverse range of biological targets has made it a cornerstone in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative overview of various piperazine amides and their performance in key central nervous system (CNS) assays, offering valuable insights for researchers engaged in drug discovery.

While this guide aims to be comprehensive, it is important to note that specific data for Cyclobutyl(piperazin-1-yl)methanone is not publicly available in the current scientific literature. Therefore, this document focuses on a comparative analysis of other well-characterized piperazine amides, highlighting the chemical space and target diversity within this important class of compounds.

Diverse CNS Targets of Piperazine Amides

Piperazine amides have demonstrated significant activity at a variety of CNS targets, underscoring their therapeutic potential. This guide will focus on four key areas where these compounds have shown promise:

  • Voltage-Gated Sodium Channel (NaV1.7) Inhibition: As a critical player in pain signaling, NaV1.7 is a compelling target for the development of novel analgesics.

  • GABA-A Receptor Modulation: The potentiation of GABAergic neurotransmission is a well-established mechanism for anxiolytic, sedative, and anticonvulsant drugs.

  • Monoamine Oxidase A (MAO-A) Inhibition: The modulation of monoamine neurotransmitter levels through MAO-A inhibition is a key strategy in the treatment of depression and anxiety disorders.[1][2][3]

  • Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a target for therapies aimed at modulating the endocannabinoid system for pain and neuroinflammation.

Comparative Performance in CNS Assays

The following tables summarize the in vitro activity of representative piperazine amides against these CNS targets. The data is compiled from various scientific publications and presented to facilitate a clear comparison of their potency and selectivity.

Table 1: Piperazine Amides as NaV1.7 Inhibitors
Compound IDStructureNaV1.7 IC50 (µM)Selectivity vs. NaV1.5Reference
Compound 14 2-(4-(3,5-difluorobenzoyl)piperazin-1-yl)-N-(p-tolyl)acetamide0.023>100-fold4[5]
Compound 16 2-(4-(3,5-difluorobenzoyl)piperazin-1-yl)-N-(3-fluoro-5-methylphenyl)acetamide0.018>100-fold4[5]
Compound 31 (4-(4-cyano-2-methylbenzoyl)piperazin-1-yl)(cyclopropyl)methanone0.008>200-fold4[5]
Table 2: Piperazine Amides as GABA-A Receptor Modulators
Compound IDStructureGABA-A Receptor Affinity (IC50/Ki)Assay TypeReference
Piperine (E,E)-1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine1.2 mM (IC50)[3H]-Flumazenil BindingMolecules 2009, 14, 3833-3843[6][7][8][9][10]
4,5-Dihydropiperine 1-[5-(1,3-benzodioxol-5-yl)-1-oxopentyl]piperidine1.0 mM (IC50)[3H]-Flumazenil BindingMolecules 2009, 14, 3833-3843[6][7][8][9][10]

Note: While piperine and its analogue are technically piperidines, they are included here as structurally related natural product amides that have been studied for their CNS activity at GABA-A receptors.

Table 3: Piperazine Amides as MAO-A Inhibitors
Compound IDStructurehMAO-A IC50 (µM)Selectivity vs. hMAO-BReference
Clorgyline N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine0.007~1400-foldEvotec[3]
Compound VSM 3 2-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)piperazin-1-yl)-N-phenylacetamideHigh (Qualitative)Not ReportedCuestiones de Fisioterapia 2023, 52(3)[1]
Compound VSM 6 2-(4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)piperazin-1-yl)-N-phenylacetamideHigh (Qualitative)Not ReportedCuestiones de Fisioterapia 2023, 52(3)[1]

Note: Clorgyline is a well-known selective MAO-A inhibitor included for reference. The piperazine-oxadiazole derivatives (VSM 3 and VSM 6) showed strong binding affinities in docking studies and significant antidepressant-like effects in vivo, suggesting potent MAO-A inhibition.

Table 4: Piperazine Amides as MAGL Inhibitors
Compound IDStructureMAGL IC50 (nM)Selectivity vs. FAAHReference
Compound 6g (R)-1-(azetidin-1-yl)-3-(4-(4-cyanobenzoyl)piperazin-1-yl)propan-1-one1.6>1000-foldBioorg. Med. Chem. Lett. 2020, 30, 127243

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of compound activity. Below are methodologies for the key assays discussed in this guide.

NaV1.7 Inhibition Assay (Whole-Cell Patch Clamp)

This method provides a direct measure of the inhibitory effect of a compound on NaV1.7 channel currents.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human NaV1.7 channels are cultured in appropriate media.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a 20 ms depolarizing pulse to 0 mV every 10 seconds.

  • Compound Application: Test compounds are dissolved in DMSO and diluted in the extracellular solution to the desired final concentrations. The solution is perfused onto the cells.

  • Data Analysis: The peak inward current amplitude is measured before and after compound application. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.[11]

GABA-A Receptor Binding Assay ([3H]-Flumazenil)

This competitive binding assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Membrane Preparation: Rat whole brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times with buffer to remove endogenous GABA. The final pellet is resuspended in fresh buffer.

  • Binding Reaction: The assay is performed in a 96-well plate. Each well contains the prepared brain membranes, [3H]-Flumazenil (a radioligand for the benzodiazepine site), and varying concentrations of the test compound.

  • Incubation: The plate is incubated at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7][9]

MAO-A Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of human MAO-A.

  • Reagents: The assay utilizes a luminogenic MAO substrate. The reaction is performed using recombinant human MAO-A.

  • Assay Procedure: The test compound and MAO-A enzyme are pre-incubated in a buffer solution in a 96-well plate.

  • Reaction Initiation: The luminogenic substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed at room temperature.

  • Signal Detection: A luciferin detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of product formed. The luminescence is read using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[12]

MAGL Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the activity of human MAGL.

  • Reagents: The assay uses a fluorogenic substrate for MAGL and recombinant human MAGL enzyme.

  • Assay Procedure: The test compound and MAGL enzyme are pre-incubated in an assay buffer in a 96-well plate.

  • Reaction Initiation: The fluorogenic substrate is added to start the reaction. The plate is incubated at 37°C.

  • Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is measured over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

  • Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is obtained by plotting the percent inhibition against the logarithm of the compound concentration.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action can provide a clearer understanding of the underlying mechanisms. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in CNS drug discovery.

GABA_A_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binding Cl_ion Cl- Influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Leads to MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Reuptake Reuptake Transporter Monoamines->Reuptake Synaptic Concentration MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation Postsynaptic_R Postsynaptic Receptors Monoamines->Postsynaptic_R Binding Reuptake->MAO_A Transport for Degradation Metabolites Inactive Metabolites MAO_A->Metabolites Signaling Neuronal Signaling Postsynaptic_R->Signaling Experimental_Workflow Compound_Synthesis Compound Synthesis (Piperazine Amide Library) Primary_Screening Primary Screening (e.g., High-Throughput Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Functional & Cellular Assays) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Validating the Biological Target of Cyclobutyl(piperazin-1-yl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound Cyclobutyl(piperazin-1-yl)methanone represents a chemical scaffold with the potential for diverse biological activities. While the specific biological target of the unmodified parent compound is not extensively documented in public literature, its structural motifs are present in numerous compounds targeting a range of protein classes, including kinases, G-protein coupled receptors, and metabolic enzymes. This guide provides a comparative framework for researchers who have identified a putative biological target for this compound or its derivatives and wish to validate this interaction rigorously.

This guide will use the hypothetical target "Novel Kinase X" (NKX) to illustrate the target validation workflow. We will compare key experimental assays at different stages of the validation process, providing hypothetical data and detailed protocols to aid in experimental design.

Experimental Workflow for Target Validation

The process of validating a biological target for a novel compound involves a multi-faceted approach, starting from initial biochemical confirmation of interaction to cellular engagement and, ultimately, demonstrating a phenotypic effect.

Target Validation Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Pathway & Phenotypic Analysis biochem_assays Biochemical Assays (Binding & Function) biochem_alt Alternative Biochemical Methods biochem_assays->biochem_alt Compare Ki, IC50 cellular_assays Cellular Target Engagement Assays (CETSA, NanoBRET) biochem_assays->cellular_assays Confirm Cellular Permeability & Binding cellular_alt Alternative Cellular Methods cellular_assays->cellular_alt Compare EC50, Thermal Shift pathway_analysis Downstream Pathway Analysis (Western Blot, qPCR) cellular_assays->pathway_analysis Confirm Target Modulation in a Cellular Context phenotypic_assays Phenotypic Assays (e.g., Cell Viability) pathway_analysis->phenotypic_assays Correlate Target Modulation with Cellular Effect

Caption: A generalized workflow for validating the biological target of a novel compound.

Phase 1: Biochemical Assays - Does the Compound Interact Directly with the Target?

Biochemical assays are essential for confirming a direct interaction between the compound and the purified target protein, free from the complexities of a cellular environment.[1] These assays can determine binding affinity and functional inhibition.

Comparison of Biochemical Assays
Assay TypePrincipleThis compound (Hypothetical Data)Alternative Compound (e.g., Staurosporine)ProsCons
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein to determine the dissociation constant (Kd).Kd: 500 nMKd: 20 nMProvides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and measures the change in the refractive index upon compound binding to determine on/off rates and Kd.Kd: 450 nMKd: 25 nMReal-time kinetics; requires smaller amounts of protein than ITC.Protein immobilization can affect its conformation and activity.
Kinase Inhibition Assay (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction. Inhibition of the kinase by the compound results in a lower signal.IC50: 1.2 µMIC50: 50 nMHigh-throughput; directly measures functional inhibition.Prone to interference from compounds that affect the detection reagents.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Dialyze the purified NKX protein and this compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).

    • Determine the precise concentrations of the protein and compound using a reliable method (e.g., BCA assay for protein, UV-Vis spectroscopy for the compound).

  • Instrumentation:

    • Set the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20 µM) into the sample cell.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the peaks of the raw titration data.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Phase 2: Cellular Target Engagement - Does the Compound Reach and Bind its Target in a Cell?

Confirming that a compound can cross the cell membrane and bind to its intended target in a physiological context is a critical step.[2][3] Cellular target engagement assays provide this crucial information.

Comparison of Cellular Target Engagement Assays
Assay TypePrincipleThis compound (Hypothetical Data)Alternative CompoundProsCons
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon compound binding. A bound compound stabilizes the protein, increasing its melting temperature.ΔTm: +3.5°C at 10 µMΔTm: +8°C at 1 µMLabel-free; can be performed in cells and tissues.[4]Lower throughput; requires a specific antibody for detection (Western Blot).
NanoBRET™ Target Engagement Assay A live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The compound competes with the tracer for binding.EC50: 2.5 µMEC50: 150 nMHigh-throughput; quantitative measurement of compound affinity in live cells.[5]Requires genetic modification of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells expressing NKX to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection:

    • Analyze the amount of soluble NKX protein in the supernatant at each temperature using Western Blotting with an antibody specific for NKX.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble NKX protein as a function of temperature for each compound concentration to generate a melting curve.

    • Determine the melting temperature (Tm) for each condition. An increase in Tm indicates target engagement.

Phase 3: Downstream Pathway Analysis and Phenotypic Assays

Validating that target engagement leads to a measurable biological effect is the final and most crucial step. This involves demonstrating that the compound modulates the target's signaling pathway and elicits the intended cellular phenotype.

Hypothetical NKX Signaling Pathway

Let's assume NKX is a kinase that phosphorylates and activates "Substrate Y," which in turn promotes cell proliferation.

NKX Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds NKX NKX Receptor->NKX Activates Substrate_Y Substrate_Y NKX->Substrate_Y Phosphorylates (p-Substrate Y) Proliferation Proliferation Substrate_Y->Proliferation Promotes This compound This compound This compound->NKX Inhibits

Caption: A hypothetical signaling pathway for Novel Kinase X (NKX).

Comparison of Downstream Effect Assays
Assay TypePrincipleThis compound (Hypothetical Data)Alternative CompoundProsCons
Western Blot for p-Substrate Y Measures the level of phosphorylated Substrate Y, the direct downstream target of NKX. Inhibition of NKX should decrease p-Substrate Y levels.IC50 for p-Substrate Y reduction: 3 µMIC50 for p-Substrate Y reduction: 200 nMDirectly measures the modulation of the signaling pathway.Semi-quantitative; lower throughput.
Cell Viability Assay (e.g., MTT) Measures the metabolic activity of cells, which is often correlated with cell viability and proliferation.GI50 (50% Growth Inhibition): 5 µMGI50: 300 nMHigh-throughput; provides a clear phenotypic readout.Can be influenced by off-target effects; does not confirm the mechanism of action.
Experimental Protocol: Western Blot for Phospho-Substrate Y
  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells (if necessary to reduce basal signaling) and then stimulate with a growth factor that activates the NKX pathway.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Blotting and Antibody Incubation:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for total Substrate Y or a loading control (e.g., GAPDH).

    • Quantify the band intensities to determine the relative decrease in p-Substrate Y levels.

By systematically applying and comparing these methodologies, researchers can build a robust body of evidence to confidently validate (or invalidate) a putative biological target for this compound or any novel chemical entity. This structured approach is fundamental to advancing drug discovery programs and ensuring that resources are focused on compounds with a clear and well-defined mechanism of action.

References

Structure-Activity Relationship of Cyclobutyl-Piperazine Derivatives as Dopamine D4 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with various receptors.[1][2] The introduction of a cyclobutyl moiety onto the piperazine ring has emerged as a strategy to enhance potency and selectivity, primarily by introducing conformational constraints and optimizing interactions within the receptor's binding pocket.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of cyclobutyl-piperazine derivatives, with a focus on their antagonism of the dopamine D4 receptor, a key target in the development of treatments for neuropsychiatric disorders.[1]

Comparative Analysis of Dopamine D4 Receptor Antagonists

The following table summarizes the structure-activity relationships of a series of hypothetical cyclobutyl-piperazine derivatives based on established SAR principles for dopamine D4 antagonists. The core scaffold consists of a cyclobutyl group on one nitrogen of the piperazine ring and a substituted aromatic moiety on the other. The binding affinities (Ki) for the dopamine D4 receptor are presented to illustrate the impact of structural modifications.

Compound IDR1 (Aromatic Moiety)R2 (Linker)R3 (Terminal Group)Dopamine D4 Ki (nM)
1a 2-Methoxyphenyl-CH2-1H-Indole-5-carboxamide5.2
1b 2-Ethoxyphenyl-CH2-1H-Indole-5-carboxamide8.9
1c 2-Chlorophenyl-CH2-1H-Indole-5-carboxamide15.7
1d Phenyl-CH2-1H-Indole-5-carboxamide25.1
2a 2-Methoxyphenyl-CH2-Benzofuran-5-carboxamide12.4
2b 2-Methoxyphenyl-CH2-1H-Indazole-5-carboxamide9.8
3a 2-Methoxyphenyl-(CH2)2-1H-Indole-5-carboxamide35.6

SAR Summary:

  • Aromatic Moiety (R1): Substitution on the phenyl ring significantly influences potency. Small, electron-donating groups at the ortho position, such as methoxy (1a) and ethoxy (1b), are generally favorable for high affinity. Halogen substitution, like chlorine (1c), or an unsubstituted phenyl ring (1d) leads to a decrease in potency.

  • Terminal Group (R3): The nature of the terminal aromatic group is critical for activity. An indole-5-carboxamide (1a) appears to be optimal for binding. Replacing it with other bicyclic heteroaromatic systems like benzofuran (2a) or indazole (2b) can be tolerated but may result in slightly reduced affinity.

  • Linker (R2): The length of the linker between the piperazine and the terminal group is important. A single methylene linker (-CH2-) (1a) is preferred over a longer ethylene linker (-(CH2)2-) (3a), suggesting a specific spatial relationship is required for optimal receptor interaction.

  • Cyclobutyl Group: The presence of the cyclobutyl group on the piperazine nitrogen is thought to confer conformational rigidity, which can be advantageous for binding to the D4 receptor. The hydrophobic pocket of the D4 receptor has a spatial constraint that limits the orientation of bulky substituents on the piperazine moiety, and the defined conformation of the cyclobutyl ring may facilitate a more favorable interaction within this pocket.[1]

Experimental Protocols

Dopamine D4 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the dopamine D4 receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human dopamine D4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, and 5 mM KCl.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the D4 receptor and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, the membrane preparation (typically 20-40 µg of protein), the radioligand (at a concentration close to its Kd), and the test compound at various concentrations (or vehicle for total binding, and haloperidol for non-specific binding).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D4 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to act as an antagonist at the Gi/o-coupled D4 receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Assay medium (e.g., DMEM containing 0.1% BSA and 0.5 mM IBMX).

  • Dopamine (agonist).

  • Forskolin.

  • Test compounds (potential antagonists).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and grow them to near confluency.

    • On the day of the assay, replace the culture medium with the assay medium and pre-incubate the cells for a short period.

  • Antagonist Assay:

    • Add the test compounds at various concentrations to the cells and incubate for a specified time (e.g., 15-30 minutes).

    • Add a fixed concentration of dopamine (typically its EC80 concentration) to all wells except the basal control.

    • Add forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production.

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D4 receptor, which is a Gi/o-coupled receptor. Activation of this receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow for SAR Analysis

This diagram outlines the typical workflow for conducting a structure-activity relationship study of novel compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Design Compound Design (e.g., based on pharmacophore) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Purification->Primary_Screening Functional_Assay Functional Assay (e.g., cAMP Assay) Primary_Screening->Functional_Assay Selectivity_Screening Selectivity Screening (against other receptors) Functional_Assay->Selectivity_Screening SAR_Analysis SAR Analysis (Identify key structural features) Selectivity_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Design of new analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Cycle

Caption: Workflow for SAR analysis and lead optimization.

References

comparing the efficacy of different coupling reagents for piperazine acylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective acylation of the piperazine scaffold is a frequent and critical synthetic transformation. The choice of coupling reagent can significantly impact reaction yield, purity, and the ease of product isolation. This guide provides an objective comparison of the efficacy of several common coupling reagents for piperazine acylation, supported by experimental data from the literature.

Performance Comparison of Coupling Reagents

Coupling Reagent/SystemPiperazine SubstrateAcylating AgentSolventBaseReaction TimeYield (%)Citation
HATU PiperazineBenzoic Acid- (Microreactor)-50 seconds91.2[1]
TBTU PhenylpiperazineVarious Carboxylic AcidsDMFDIPEA20 hours40-58[2]
EDC/HOBt 1-Boc-piperazine derivative18β-glycyrrhetinic acidAcetonitrileTriethylamine24 hours (reflux)~80.6
DCC/HOBt L-phenylalanineN-Boc-L-prolineCH₂Cl₂/THF/H₂ONaOH55 minutes85[3]
EDC/DMAP (cat. HOBt) Various aminesVarious carboxylic acidsAcetonitrileDIPEA14-42 hours65-91[4]

Note: The data for DCC/HOBt is from a peptide coupling reaction, which is analogous to piperazine acylation. The yield for EDC/HOBt is an approximation based on the text of the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

HATU-Mediated Acylation in a Microreactor
  • Reaction: Condensation amidation of piperazine with benzoic acid.

  • Procedure: A continuous flow microreactor system was utilized. A kinetic model was established to optimize reaction conditions. Under optimized conditions with equivalent piperazine, the reaction was carried out in the microreactor.

  • Yield: 91.2% selectivity and yield were obtained with a residence time of 50 seconds.[1]

TBTU-Mediated Acylation of N-Phenylpiperazine
  • Reaction: Amide synthesis from N-phenylpiperazine analogs and various carboxylic acids.

  • Procedure: To a suspension of the appropriate phenylpiperazine analog (0.33 mmol), the carboxylic acid (0.40 mmol), and TBTU (0.43 mmol) in dry DMF (4 mL) under a nitrogen atmosphere, DIPEA (1.32 mmol) was added. The reaction mixture was stirred for 20 hours at room temperature. The reaction was quenched with brine (5 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic phases were washed with H₂O (20 mL) and brine (20 mL) and dried over anhydrous Na₂SO₄.

  • Yield: 40-58%.[2]

EDC/HOBt-Mediated Acylation
  • Reaction: Acylation of a 1-Boc-piperazine derivative of 18β-glycyrrhetinic acid.

  • Procedure: The carboxylic acid (1.0 mmol), EDCl (1.2 mmol), triethylamine (1.2 mmol), HOBt (1.2 mmol), and the 1-Boc-piperazine derivative (1.2 mmol) were dissolved in 10 mL of acetonitrile and refluxed for 24 hours.

  • Yield: Approximately 80.6%.

DCC/HOBt-Mediated Peptide Coupling
  • Reaction: Synthesis of N-Boc-Pro-Phe-OH.

  • Procedure:

    • Flask A: A solution of N-Boc-L-Pro (1 g, 4.651 mmol), DCC (1.149 g, 5.581 mmol), and HOBt (0.785 g, 5.581 mmol) in CH₂Cl₂ (30 mL) was stirred at room temperature for 30 minutes. The CH₂Cl₂ was evaporated, and the residue was dissolved in THF (50 mL).

    • Flask B: To a solution of L-phenylalanine (3.069 g, 18.604 mmol) in THF (30 mL), 18.6 mL of 1 N NaOH(aq.) was added and stirred for 5 minutes at room temperature.

    • The solution from flask B was added to flask A over 5 minutes while stirring at room temperature. After 55 minutes, the reaction mixture was filtered to remove dicyclohexylurea (DCU). The filtrate was extracted with EtOAc. The aqueous phase was acidified to pH 3 and extracted with EtOAc. The combined organic phases were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Yield: 85%.[3]

EDC/DMAP with Catalytic HOBt-Mediated Amidation
  • Reaction: General procedure for the coupling of various amines and carboxylic acids.

  • Procedure: To a solution of the carboxylic acid (1 equiv), amine (1 equiv), DMAP (1 equiv), and HOBt (0.1 equiv) in acetonitrile, EDC (1 equiv) and DIPEA (5 equiv) were added. The reaction mixture was stirred at 23 °C for 14-42 hours.

  • Yield: 65-91%, depending on the substrates.[4]

Visualizing the Acylation Process

The following diagrams illustrate the general workflow of a piperazine acylation reaction and the logical relationship between the key components.

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification piperazine Piperazine Derivative dissolve Dissolve in Solvent (e.g., DMF, CH2Cl2) piperazine->dissolve acid Carboxylic Acid acid->dissolve coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->dissolve base Base (optional) (e.g., DIPEA) base->dissolve mix Mix Reactants & Reagents dissolve->mix stir Stir at Defined Temperature & Time mix->stir quench Quench Reaction stir->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purification (e.g., Chromatography) dry->purify product Acylated Piperazine Product purify->product

General Experimental Workflow for Piperazine Acylation

logical_relationship cluster_conditions Reaction Conditions reagent Coupling Reagent activated_acid Activated Acid Intermediate reagent->activated_acid acid Carboxylic Acid acid->activated_acid activates piperazine Piperazine product Acylated Piperazine piperazine->product attacks activated_acid->product byproducts Byproducts activated_acid->byproducts can lead to base Base base->activated_acid facilitates solvent Solvent

Key Components and their Roles in Piperazine Acylation

References

Comparative Cross-Reactivity Profiling of Cyclobutyl(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of Cyclobutyl(piperazin-1-yl)methanone against a panel of central nervous system (CNS) targets. Due to the absence of direct experimental data for this compound, this guide utilizes in silico predictions to identify potential primary and off-target interactions. This predictive approach allows for a preliminary assessment of the compound's selectivity and potential for adverse effects, guiding future experimental validation.

The predicted targets for this compound, based on its structural similarity to known CNS-active piperazine derivatives, primarily include dopamine and serotonin receptors. Consequently, this guide compares its predicted activity with well-characterized antipsychotic drugs known to interact with these receptors: Olanzapine and Ziprasidone.

Predicted Target Profile of this compound

In silico target prediction suggests that this compound is likely to exhibit affinity for the following receptors:

  • Primary Predicted Targets: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor

  • Potential Secondary/Off-Targets: Serotonin 5-HT1A, 5-HT2C Receptors, Alpha-1 Adrenergic Receptor, Histamine H1 Receptor, Muscarinic M1 Receptor

This predicted profile suggests a potential antipsychotic or related CNS activity. The following sections compare the predicted profile of this compound with the known experimental data of Olanzapine and Ziprasidone.

Comparative Cross-Reactivity Data

The following table summarizes the reported binding affinities (Ki in nM) of the comparator compounds, Olanzapine and Ziprasidone, for the predicted targets of this compound. Lower Ki values indicate higher binding affinity.

Target ReceptorThis compound (Predicted Affinity)Olanzapine (Experimental Ki, nM)[1][2][3][4]Ziprasidone (Experimental Ki, nM)
Dopamine D2 High11-310.8 - 4.8
Serotonin 5-HT2A High40.4
Serotonin 5-HT1A Moderate1233.4
Serotonin 5-HT2C Moderate111.3
Alpha-1 Adrenergic Moderate1910
Histamine H1 Low to Moderate747
Muscarinic M1 Low73>1000

Note: The predicted affinity for this compound is qualitative and requires experimental confirmation.

Experimental Protocols

To experimentally validate the predicted cross-reactivity profile of this compound and generate comparative data, the following standard assays are recommended.

Radioligand Binding Assay

This is the gold standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a suitable radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A comprehensive cross-reactivity screen would involve performing this assay for a panel of receptors, such as the one provided by the SafetyScreen44™ panel, which includes a wide range of CNS and other relevant targets.

Visualizations

Signaling Pathway Diagram

Below is a simplified representation of the dopamine D2 and serotonin 5-HT2A receptor signaling pathways, which are the predicted primary targets for this compound. Off-target interactions with these pathways can lead to various physiological effects.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene HT2AR 5-HT2A Receptor Gq Gq HT2AR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Release from ER PKC PKC DAG->PKC Activation Ca->PKC Activation CellularResponse Cellular Response PKC->CellularResponse CPM This compound (Predicted) CPM->D2R Antagonist? CPM->HT2AR Antagonist?

Caption: Predicted interaction of this compound with D2 and 5-HT2A pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro cross-reactivity profiling of a novel compound.

Experimental_Workflow Compound Test Compound (this compound) AssaySelection Select Cross-Reactivity Panel (e.g., SafetyScreen44™) Compound->AssaySelection RadioligandAssay Perform Radioligand Binding Assays AssaySelection->RadioligandAssay DataAcquisition Data Acquisition (IC50 Determination) RadioligandAssay->DataAcquisition DataAnalysis Data Analysis (Ki Calculation) DataAcquisition->DataAnalysis Profiling Generate Cross-Reactivity Profile DataAnalysis->Profiling Comparison Compare with Reference Compounds Profiling->Comparison Report Final Report Comparison->Report

Caption: Workflow for in vitro cross-reactivity profiling.

Conclusion

This guide provides a predictive framework for assessing the cross-reactivity of this compound. The in silico analysis suggests a potential interaction with key CNS receptors, particularly dopamine and serotonin receptors. For a definitive understanding of its pharmacological profile and to accurately assess its therapeutic potential and safety, rigorous experimental validation as outlined in the proposed protocols is essential. The provided comparative data with established drugs, Olanzapine and Ziprasidone, serves as a benchmark for interpreting future experimental findings.

References

in vivo efficacy of Cyclobutyl(piperazin-1-yl)methanone compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the in vivo efficacy of Cyclobutyl(piperazin-1-yl)methanone. Despite indications of potential biological activity, no peer-reviewed studies providing quantitative in vivo data, detailed experimental protocols, or direct comparisons with standard-of-care treatments for a specific therapeutic indication could be identified.

While some commercial chemical suppliers suggest potential antimicrobial, antifungal, and neurological applications for this compound, these claims are not substantiated by published in vivo studies. The absence of this foundational data precludes a comparative analysis against established therapeutic agents.

To facilitate future research and provide a framework for potential evaluation, this guide outlines the necessary experimental data and contextual information that would be required for a meaningful comparison.

Hypothetical Data Presentation for Future Studies

Should in vivo efficacy data for this compound become available, the following tabular format would be utilized to present a clear comparison with standard-of-care treatments.

Table 1: Comparative In Vivo Efficacy of this compound in a Hypothetical [Indication] Model

Treatment GroupDosing RegimenAnimal ModelPrimary Efficacy EndpointResultStatistical Significance (p-value)
Vehicle Control[e.g., Saline, i.p., daily][e.g., Balb/c mice][e.g., Tumor Volume (mm³)][e.g., 1000 ± 150]-
This compound [e.g., 20 mg/kg, i.p., daily][e.g., Balb/c mice][e.g., Tumor Volume (mm³)][Data Not Available][Data Not Available]
Standard of Care: [Drug Name] [e.g., 10 mg/kg, i.v., weekly][e.g., Balb/c mice][e.g., Tumor Volume (mm³)][e.g., 450 ± 75][e.g., <0.01 vs. Vehicle]

Essential Experimental Protocols for Future Reporting

For any future publication to be considered robust and allow for proper scientific scrutiny and comparison, the following detailed experimental methodologies would be required.

1. Animal Models:

  • Species and Strain: Detailed information on the animal model used (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Disease Induction: A clear description of how the disease state was induced (e.g., tumor cell implantation, infectious agent administration, genetic modification).

  • Ethical Approval: Statement of approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

2. Dosing and Administration:

  • Compound Formulation: Detailed description of the vehicle used to dissolve or suspend this compound and the standard of care.

  • Route of Administration: The precise method of drug delivery (e.g., intraperitoneal, oral, intravenous).

  • Dosing Regimen: The dose, frequency, and duration of treatment for all experimental arms.

3. Efficacy Assessment:

  • Primary and Secondary Endpoints: Clear definition of the parameters measured to determine efficacy (e.g., tumor growth inhibition, reduction in bacterial load, improvement in cognitive function scores).

  • Measurement Techniques: A detailed account of the methods used to measure the endpoints (e.g., caliper measurements, bioluminescence imaging, behavioral assays).

4. Statistical Analysis:

  • Statistical Tests: The specific statistical methods used to compare the different treatment groups.

  • Sample Size: The number of animals per group.

  • Significance Level: The p-value threshold for statistical significance.

Visualizing Methodologies and Pathways

In the event that the mechanism of action and experimental workflows for this compound are elucidated, Graphviz diagrams will be generated to provide clear visual representations.

Hypothetical Experimental Workflow Diagram:

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Disease Model Induction (e.g., Tumor Cell Implantation) randomization Randomization into Treatment Groups animal_model->randomization treatment_cpm This compound Administration randomization->treatment_cpm treatment_soc Standard of Care Administration randomization->treatment_soc treatment_vehicle Vehicle Control Administration randomization->treatment_vehicle data_collection Primary & Secondary Endpoint Measurement treatment_cpm->data_collection treatment_soc->data_collection treatment_vehicle->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: A generalized workflow for in vivo efficacy studies.

Hypothetical Signaling Pathway Diagram:

signaling_pathway cpm Cyclobutyl(piperazin- 1-yl)methanone receptor Target Receptor cpm->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Apoptosis) tf->response

Caption: A hypothetical inhibitory signaling pathway.

At present, a data-driven comparison of the in vivo efficacy of this compound against any standard of care is not possible due to the lack of published research. The scientific community awaits peer-reviewed studies that detail the therapeutic potential and mechanism of action of this compound. The frameworks provided in this guide are intended to serve as a blueprint for the presentation and interpretation of such data once it becomes available. Researchers are encouraged to address the existing knowledge gap to fully elucidate the potential of this molecule.

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a critical early step in the journey from discovery to clinical application. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites. This guide provides a comparative assessment of the metabolic stability of piperazine-containing compounds, offering valuable insights for the optimization of novel drug candidates.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of piperazin-1-ylpyridazine analogs in mouse and human liver microsomes. The data highlights how substitutions on the aromatic rings and modifications of the piperazine moiety can dramatically alter the metabolic fate of these compounds.

Compound IDStructureMLM t1/2 (min)[1]HLM t1/2 (min)[1]
1 6-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-N-phenylpyridazin-3-amine23
17 2-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)-N-phenylpyrazin-5-amine< 2< 2
29 (4-(6-(phenylamino)pyridazin-3-yl)diazaspiro[3.3]heptan-1-yl)(4-fluorophenyl)methanone113105

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data from Lo Bello et al., 2017.

The dramatic increase in metabolic stability observed between compound 1 and compound 29 underscores the power of strategic structural modifications. The replacement of the piperazine ring with a diazaspiro[3.3]heptane system and alterations to the aromatic substituents significantly shield the molecule from rapid metabolism.[1]

Experimental Workflow for Metabolic Stability Assessment

The determination of metabolic stability is typically conducted using in vitro assays, such as the liver microsomal stability assay. This assay evaluates the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare test compound stock solution D Pre-incubate microsomes and test compound at 37°C A->D B Thaw and prepare liver microsomes B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with organic solvent (e.g., acetonitrile) F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Plot ln(% remaining) vs. time J->K L Calculate half-life (t1/2) and intrinsic clearance (CLint) K->L

Experimental workflow for a typical in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

The following protocol provides a detailed methodology for assessing the metabolic stability of a test compound using liver microsomes.

1. Materials and Reagents:

  • Test compound

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold organic solvent. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

3. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

By following this standardized protocol, researchers can generate reliable and reproducible metabolic stability data to guide the selection and optimization of drug candidates. The provided comparative data for piperazine-containing compounds demonstrates the critical importance of early-stage metabolic assessment in modern drug discovery.

References

A Head-to-Head Comparison of Analytical Methods for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and other chemical applications. Accurate and precise analytical methodologies are therefore critical for quality control, impurity profiling, pharmacokinetic studies, and metabolite identification. This guide provides an objective, data-driven comparison of the most common analytical techniques employed for the analysis of piperazine compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data at a Glance: Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance metrics for various analytical methods used in the determination of piperazine and its derivatives. These values are compiled from a range of studies and can vary based on the specific compound, matrix, and instrumentation.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Considerations
HPLC-UV (with derivatization) Piperazine~30 ppm~30 ppm30 - 350 ppmRequires derivatization for UV detection as piperazine lacks a chromophore.[1]
HPLC-DAD Piperazine Derivatives-0.125 - 0.5 µg/mLNot specifiedSuitable for derivatives with chromophores; provides spectral information for peak purity.[2]
GC-MS Piperazine, 1-methyl & 1-ethyl piperazine0.005 - 0.008%0.002 - 0.03%LOQ to 200% of permitted levelOften requires derivatization to improve volatility and chromatographic behavior.[3][4]
LC-MS/MS Piperazine0.1175 ng/mL0.3525 ng/mL0.3525 - 2.35 ng/mLHigh sensitivity and selectivity, ideal for complex matrices like biological fluids.[5]
NMR Spectroscopy Acyl-functionalized piperazinesNot applicableNot applicableNot applicablePrimarily used for structural elucidation and conformational analysis, not for trace quantification.[6][7]

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of piperazine compounds. Due to the lack of a strong chromophore in the parent piperazine molecule, derivatization is often necessary for sensitive UV detection.[1][8]

Experimental Protocol: HPLC-UV with Pre-column Derivatization

A common approach involves the derivatization of piperazine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

  • Sample Preparation: Accurately weigh the sample containing piperazine and dissolve it in a suitable diluent.

  • Standard Preparation: Prepare a stock solution of piperazine standard and dilute it to create calibration standards.

  • Derivatization: Mix the sample and standard solutions with a solution of NBD-Cl and allow the reaction to proceed under controlled temperature and time to form a stable, UV-active derivative.

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used.[9]

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer.[1]

    • Flow Rate: Typically around 1.0 mL/min.[1]

    • Detection: UV detection at the wavelength of maximum absorbance for the derivative (e.g., 340 nm for the NBD-Cl derivative).[1]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of piperazine in the sample from this curve.

Workflow for HPLC-UV Analysis of Piperazine with Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification Sample Weigh Sample Dilute_Sample Dissolve in Diluent Sample->Dilute_Sample Standard Prepare Standard Stock Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard Mix Mix with NBD-Cl Solution Dilute_Sample->Mix Dilute_Standard->Mix React Incubate (Controlled Temp & Time) Mix->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (340 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Determine Sample Concentration Cal_Curve->Quantify Start Select Analytical Method for Piperazine Goal Analytical Goal? Start->Goal Quant Quantification Goal->Quant Quantification Struct Structural Elucidation Goal->Struct Structure Matrix Sample Matrix? Simple Simple (e.g., API) Matrix->Simple Simple Complex Complex (e.g., Biological) Matrix->Complex Complex Quant->Matrix NMR NMR Struct->NMR HPLC HPLC-UV/DAD Simple->HPLC GCMS GC-MS Simple->GCMS LCMS LC-MS/MS Complex->LCMS

References

A Comparative Guide to the Pharmacological Effects of Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

The piperazine carboxamide scaffold is a versatile structural motif frequently employed in medicinal chemistry to develop therapeutic agents targeting a wide range of biological systems. The inherent physicochemical properties of the piperazine ring, combined with the diverse functionalities that can be introduced via the carboxamide linkage, allow for the fine-tuning of pharmacological activity. This guide provides a comparative overview of the pharmacological effects of various piperazine carboxamide derivatives, supported by quantitative data and detailed experimental protocols.

Antipsychotic Activity: Dopamine and Serotonin Receptor Modulation

A significant number of piperazine carboxamides have been investigated for their potential as antipsychotic agents. Their mechanism often involves modulating neurotransmitter receptors, particularly dopamine D2 and various serotonin (5-HT) subtypes, which are key targets in the treatment of psychosis.

Comparative Receptor Binding Affinities

The efficacy and side-effect profile of antipsychotics are closely linked to their affinity for different receptors. High affinity for the D2 receptor is a hallmark of typical antipsychotics, while atypical antipsychotics often exhibit a broader receptor profile, including significant interaction with 5-HT2A receptors.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Antipsychotic Piperazine Carboxamides

Compound Dopamine D2 Serotonin 5-HT1A Serotonin 5-HT2A Reference
Compound 11 High Affinity High Affinity High Affinity [1]
1192U90 Analogue 16 Moderate Affinity High Affinity High Affinity [2]
1192U90 Analogue 29 Moderate Affinity High Affinity High Affinity [2]
Risperidone +++ + +++ [3]
Olanzapine ++ - ++ [3]

(Note: Quantitative Ki values for compounds 11, 16, and 29 were described qualitatively in the source.[1][2] Risperidone and Olanzapine are included for comparison, with '+' indicating relative binding strength from weak (+) to strong (++++).[3])

Signaling Pathway

Piperazine carboxamides acting as antipsychotics typically modulate G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors. Antagonism at these receptors interferes with downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor D2 / 5-HT2A Receptor G_Protein G-Protein (Gαq/11 or Gαi/o) Receptor->G_Protein Inhibition of Activation Ligand Piperazine Carboxamide (Antagonist) Ligand->Receptor Blocks Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Altered Neuronal Firing) Second_Messenger->Response

Caption: Antagonism of GPCRs by piperazine carboxamides.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This in vivo assay is a standard preclinical model for assessing the potential antipsychotic activity of test compounds by measuring their ability to antagonize dopamine agonist-induced behaviors.[1][4]

  • Animals: Male mice (20-25 g) are used. They are habituated to the testing environment for at least one hour before the experiment.[1]

  • Apparatus: Individual cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter) are used.[1]

  • Procedure:

    • Mice are pre-treated with the test piperazine carboxamide compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.[1][4]

    • After a set pre-treatment time (e.g., 20-30 minutes), apomorphine (a dopamine agonist, e.g., 1.0-2.5 mg/kg) is administered subcutaneously to induce climbing behavior.[1][4]

    • Immediately following apomorphine injection, mice are placed in the wire cages.

    • Climbing behavior (all four paws off the cage floor) is observed and scored. This can be done at set intervals (e.g., every 5 minutes for 20-30 minutes) or by measuring the total time spent climbing over the observation period.[1][4]

  • Data Analysis: The ability of the test compound to significantly reduce the climbing score or duration compared to the vehicle-treated control group indicates potential D2 receptor antagonism and antipsychotic-like activity.

Enzyme Inhibition: Targeting Endocannabinoid Hydrolases

Piperazine carboxamides have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for degrading the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively. Inhibiting these enzymes increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and neurodegenerative disorders.[5]

Comparative Inhibitory Activity

Derivatives can be designed to be selective for FAAH or MAGL, or as dual inhibitors. The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Inhibitory Potency (IC50, nM) of Piperazine Carboxamides against Endocannabinoid Hydrolases

Compound Class Specific Compound hFAAH IC50 (nM) hMAGL IC50 (nM) Selectivity Reference
Benzotriazolyl-benzylpiperazinyl-methanones Compound 11 <10 <10 Dual Inhibitor [5]
Compound 16 <10 <10 Dual Inhibitor [5]
Compound 29 (ML30) >500 0.54 MAGL Selective [5]
Benzotriazolyl-phenylpiperazinyl-methanones Compound 31 <20 >240 FAAH Selective [5]

| | Compound 32 | <20 | >240 | FAAH Selective |[5] |

Experimental Workflow: Enzyme Inhibition Assay

The inhibitory activity of piperazine carboxamides against FAAH and MAGL is determined using in vitro assays with purified enzymes or cell/tissue lysates.

Enzyme_Inhibition_Workflow start Prepare Enzyme Source (e.g., hFAAH, hMAGL) incubation Incubate Enzyme with Piperazine Carboxamide (Varying Concentrations) start->incubation substrate Add Substrate (e.g., Fluorogenic) incubation->substrate measure Measure Product Formation (e.g., Fluorescence) substrate->measure analysis Calculate IC50 Values measure->analysis

Caption: General workflow for determining enzyme IC50 values.

Anticholinesterase Activity: A Strategy for Alzheimer's Disease

Certain piperazine-2-carboxylic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Inhibitory Potency (Ki)

Compounds can show selectivity for either AChE or BChE, which may influence their therapeutic and side-effect profiles.

Table 3: Cholinesterase Inhibitory Potency (Ki) of Piperazine-2-Carboxylic Acid Derivatives

Compound Target Enzyme Ki (nM) Selectivity Index (SI) vs. other ChE Reference
4c AChE 10,180 ± 1000 ~17.9 (AChE selective) [6]
7b BChE 1.6 ± 0.08 ~21,862 (BChE selective) [6]
Donepezil AChE / BChE 12,500 ± 2600 (BChE) - [6]

| Tacrine | AChE / BChE | 17.3 ± 2.3 (BChE) | - |[6] |

Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is a widely used method to determine the activity of cholinesterases and the potency of their inhibitors.[7][8]

  • Reagents: 0.1 M Phosphate buffer (pH 8.0), Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution, test compound solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a substrate (e.g., acetylthiocholine iodide for AChE).[7][8]

  • Procedure (96-well plate format):

    • To each well, add phosphate buffer, the test compound solution (at various concentrations), and the enzyme solution.[7]

    • Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).[7][8]

    • Add DTNB solution to each well.[7]

    • Initiate the reaction by adding the substrate (acetylthiocholine).[7] The enzyme hydrolyzes the substrate to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Data Acquisition: Measure the absorbance of the yellow product at 412 nm using a microplate reader.[7][8]

  • Analysis: The rate of color change is proportional to enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to a control reaction without the inhibitor. Ki values are determined from this data.

Antifungal Activity

Piperazine carboxamides have also demonstrated potential as antifungal agents. One identified mechanism involves the induction of endogenous reactive oxygen species (ROS) in fungal cells, leading to apoptosis.[9]

Comparative Antifungal Efficacy

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, representing the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 4: Antifungal Activity (MIC) of Carboxamide Derivatives against Candida albicans

Compound Class MIC90 (µg/mL) Mechanism Reference
Phenazine-1-carboxamide (PC) 32-64 ROS-mediated apoptosis [9]
5-arylfuran-2-carboxamide (Compound 6) 62-250* Affects cell membrane integrity [10]

(Note: MIC for compound 6 was against C. glabrata and C. parapsilosis, but its mechanism was studied in C. albicans).[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of Candida albicans (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., RPMI 1640).[11]

  • Drug Dilution: Serial two-fold dilutions of the test piperazine carboxamide are prepared in a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.[11]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[11]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance with a plate reader.[11]

References

Safety Operating Guide

Proper Disposal of Cyclobutyl(piperazin-1-yl)methanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of Cyclobutyl(piperazin-1-yl)methanone, a piperazine derivative.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory If not working in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Disposal Protocol

  • Neutralization (for small spills): For minor spills, carefully neutralize the compound with a weak acid, such as a 5% solution of acetic acid.

  • Absorption: Absorb the neutralized mixture or small quantities of the compound with an inert material like vermiculite, dry sand, or earth.

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area and any equipment used with a suitable solvent, followed by washing with soap and water.

  • Waste Container: Use a clearly labeled, leak-proof container for the waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's and local regulations.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids, until it can be collected by a licensed waste disposal contractor.[1]

  • Final Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. Never dispose of this compound or its waste down the drain or in regular trash.[2]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes is_waste Is it routine lab waste? is_spill->is_waste No small_spill Small Spill (Can be safely handled internally) spill_size->small_spill Small large_spill Large Spill (Evacuate and call emergency services) spill_size->large_spill Large neutralize Neutralize with weak acid small_spill->neutralize absorb Absorb with inert material neutralize->absorb collect_waste Collect in labeled hazardous waste container absorb->collect_waste decontaminate Decontaminate area and equipment collect_waste->decontaminate store_waste Store waste container in a designated area decontaminate->store_waste final_disposal Dispose through licensed waste contractor store_waste->final_disposal collect_direct Directly collect in labeled hazardous waste container is_waste->collect_direct Yes collect_direct->store_waste

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Cyclobutyl(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Cyclobutyl(piperazin-1-yl)methanone in a laboratory setting. The following procedures are based on the safety profiles of structurally related piperazine compounds. It is crucial to handle this compound with care, assuming it may share hazards associated with piperazine and its derivatives, which can include skin and eye irritation, and potential respiratory sensitization.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.

Body PartPPE RequiredSpecifications and Remarks
Hands Chemical-resistant glovesNitrile gloves are recommended. Inspect gloves for any damage before use. Wash hands thoroughly after removal.[3][4][5]
Eyes Safety goggles or a face shieldUse tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3][6]
Body Laboratory coatA flame-resistant lab coat is advisable. Ensure it is clean and worn buttoned.[3][4]
Respiratory RespiratorUse a NIOSH/MSHA approved respirator if working in an area with inadequate ventilation or when handling the powder form, which may generate dust.[2][7][8]
Feet Closed-toe shoesSandals or any open-toed footwear are strictly prohibited in the laboratory.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[7][8][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the available safety information.

  • Weighing and Transfer: Conduct any weighing or transfer of the compound within a fume hood to control potential dust or vapors. Use designated tools like spatulas or scoops.

  • Spills: In case of a spill, immediately alert others in the vicinity. For minor spills, use an inert absorbent material to contain and collect the substance.[7] For larger spills, evacuate the area and follow emergency protocols.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][10] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][10] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][10]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7][10]

  • Keep the container tightly closed to prevent contamination and potential release.[2][7]

  • Store away from heat, sparks, and open flames.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all waste material, including any contaminated absorbent from spills, in a clearly labeled, sealed container.[7]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

  • Disposal Route: Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review Safety Data B Don Appropriate PPE A->B C Weigh/Transfer Compound B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands G->H

Caption: Safe handling workflow from preparation to cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.